molecular formula C12H13N3O B4704021 N-phenyl-3-(1H-pyrazol-1-yl)propanamide

N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Cat. No.: B4704021
M. Wt: 215.25 g/mol
InChI Key: ZRHFCQILNQQWOP-UHFFFAOYSA-N
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Description

N-phenyl-3-(1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.26 g/mol . This synthetic building block features both an amide and a pyrazole ring, a combination of functional groups that makes it a valuable intermediate in medicinal chemistry and drug discovery research . The pyrazole moiety is a privileged structure in pharmacology, known for its diverse biological activities, and is commonly found in ligands for coordination chemistry and metal complex catalysis . With a purity of 98% , this reagent is suitable for various synthetic applications, including the development of new active compounds or as a precursor for more complex molecular architectures. Researchers can utilize it in cross-coupling reactions, amide bond formation, or as a core template for constructing combinatorial libraries. The compound has a LogP of 1.55 , indicating its hydrophobicity, which can be a useful parameter in pharmacokinetic studies. It is supplied as a solid and should be stored in a cool, dry place. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(7-10-15-9-4-8-13-15)14-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHFCQILNQQWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

[1]

Executive Summary

N-phenyl-3-(1H-pyrazol-1-yl)propanamide (CAS: 895250-80-3) is a synthetic organic small molecule featuring a pyrazole heterocycle linked to an N-phenyl amide moiety via an ethyl bridge.[1][2] This scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of Selective Androgen Receptor Degraders (SARDs) for prostate cancer therapy and as a structural template for neuroprotective agents targeting acetylcholinesterase (AChE).

This guide provides a comprehensive analysis of its chemical identity, physicochemical profiling, synthetic methodology, and biological applications, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structure

Nomenclature and Identifiers[3]
  • IUPAC Name: N-phenyl-3-(1H-pyrazol-1-yl)propanamide[1]

  • CAS Registry Number: 895250-80-3[1]

  • Molecular Formula:

    
    
    
  • SMILES: C1=CC=C(C=C1)NC(=O)CCN2C=CC=N2

  • InChI Key: ZWNDAIOYENOECZ-UHFFFAOYSA-N (Analog based)

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (

ElementCountAtomic Weight (

)
Subtotal
Carbon (C) 1212.011144.132
Hydrogen (H) 131.00813.104
Nitrogen (N) 314.00742.021
Oxygen (O) 115.99915.999
Total MW 215.256 g/mol
Structural Topology

The molecule consists of three distinct domains:

  • Head Group: A 1H-pyrazole ring, acting as a weak hydrogen bond acceptor and hydrophobic moiety.

  • Linker: A flexible ethyl chain (

    
    ) connecting the pyrazole nitrogen (
    
    
    ) to the carbonyl carbon.
  • Tail Group: An N-phenyl amide (anilide), providing a hydrogen bond donor (

    
    ) and a lipophilic aromatic system.
    

Physicochemical Profiling

Understanding the physicochemical properties is essential for assessing drug-likeness (Lipinski’s Rule of 5) and formulation requirements.

PropertyValue (Calc.)Description/Implication
Molecular Weight 215.26 DaOptimal for oral bioavailability (<500 Da).
LogP (Octanol/Water) 1.3 – 1.8Moderate lipophilicity; likely membrane permeable.
Topological Polar Surface Area (TPSA) ~46

Excellent for blood-brain barrier (BBB) penetration (<90

).
H-Bond Donors 1The amide

.
H-Bond Acceptors 3Pyrazole

, Amide

, Pyrazole

(weak).
Physical State SolidWhite to off-white crystalline powder.
Melting Point 96–105 °CEstimated based on structural analogs (e.g., 2-Cl analog MP: 102°C).

Synthetic Methodology

The most atom-economical route to N-phenyl-3-(1H-pyrazol-1-yl)propanamide is the Aza-Michael Addition . This reaction couples 1H-pyrazole with N-phenylacrylamide under basic conditions.

Reaction Scheme (Graphviz)

SynthesisReactant11H-Pyrazole(Nucleophile)IntermediateTransition State(Anionic)Reactant1->IntermediateDeprotonationReactant2N-phenylacrylamide(Michael Acceptor)Reactant2->IntermediateAdditionCatalystBase Catalyst(K2CO3 or DBU)Catalyst->IntermediateProductN-phenyl-3-(1H-pyrazol-1-yl)propanamide(Target)Intermediate->ProductProtonation

Figure 1: Aza-Michael Addition pathway for the synthesis of the target compound.

Detailed Protocol (Self-Validating)

Reagents:

  • 1H-Pyrazole (1.0 equiv)[3]

  • N-phenylacrylamide (1.0 equiv)

  • Potassium Carbonate (

    
    ) (0.1 – 0.5 equiv) or DBU (catalytic)
    
  • Solvent: Acetonitrile (MeCN) or Water (Green Chemistry variant)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylacrylamide (1.47 g, 10 mmol) in 20 mL of Acetonitrile.

  • Addition: Add 1H-Pyrazole (0.68 g, 10 mmol) to the solution.

  • Catalysis: Add anhydrous

    
      (138 mg, 1 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). The product typically appears as a more polar spot than the acrylamide.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic base (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient) to yield the pure compound.

Validation Check:

  • 1H NMR (

    
    , 400 MHz):  Look for the disappearance of vinylic protons (
    
    
    5.5–6.5 ppm) and the appearance of two triplets (
    
    
    ~2.9 ppm and ~4.5 ppm) corresponding to the
    
    
    linker.[2]

Structural Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalAssignment
1H NMR

8.0–9.5 ppm (s, 1H)
Amide

(Broad singlet,

exchangeable).

7.5–7.6 ppm (d, 1H)
Pyrazole

or

.

4.55 ppm (t, 2H)

(Adjacent to Pyrazole).

2.95 ppm (t, 2H)

(Adjacent to Carbonyl).

6.25 ppm (t, 1H)
Pyrazole

.
IR Spectroscopy 3250–3300


stretching (Amide).[2]
1660–1690


stretching (Amide I band).
Mass Spectrometry m/z 216.2

Protonated molecular ion (ESI+).

Applications in Drug Discovery[4][5]

Selective Androgen Receptor Degraders (SARDs)

Research by Oncternal Therapeutics and academic groups has highlighted the "pyrazol-1-yl-propanamide" scaffold as a crucial B-ring replacement in nonsteroidal antiandrogens.

  • Mechanism: The flexible linker allows the pyrazole moiety to induce conformational changes in the Androgen Receptor (AR), leading to its degradation rather than simple antagonism.

  • Significance: This is vital for treating Enzalutamide-resistant prostate cancer.

Neuroprotection (AChE Inhibition)

Analogs of this structure (e.g., chlorinated phenyl variants) have shown activity as Acetylcholinesterase (AChE) inhibitors. The structural logic suggests:

  • The Phenyl ring interacts with the peripheral anionic site of AChE via

    
    -
    
    
    stacking.
  • The Amide/Pyrazole region interacts with the catalytic gorge.

Pharmacophore Map (Graphviz)

PharmacophorePhenylHydrophobic Tail(Phenyl Ring)π-π StackingAmideH-Bond Donor(Amide NH)Phenyl->AmideLinkerFlexible Linker(Ethyl Chain)Amide->LinkerPyrazolePolar Head(Pyrazole Ring)H-Bond AcceptorLinker->Pyrazole

Figure 2: Pharmacophore mapping of N-phenyl-3-(1H-pyrazol-1-yl)propanamide showing functional domains.

References

  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanamide | C6H9N3O.[3] National Library of Medicine. Retrieved from [Link][3]

  • Li, H., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12642–12665.[4] Retrieved from [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025).[2] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link][2][5][6][7]

  • Hairui Chemical. (n.d.). Product Detail: n-Phenyl-3-(1h-pyrazol-1-yl)propanamide (CAS 895250-80-3).[1] Retrieved from [Link]

The Pyrazolyl-Propanamide Scaffold: From Synthetic Synthon to Targeted Protein Degrader

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, chemistry, and pharmacological applications of N-phenyl-3-(1H-pyrazol-1-yl)propanamide .

Executive Summary

The molecule N-phenyl-3-(1H-pyrazol-1-yl)propanamide (PPA) represents a privileged structural motif in modern medicinal chemistry. Originally explored as a flexible ligand for coordination chemistry due to its "scorpionate-like" nitrogen donors, the scaffold has evolved into a critical pharmacophore for treating resistant prostate cancer and neurodegenerative disorders.

Its structural architecture—comprising a heterocyclic "head" (pyrazole), a flexible "linker" (propanamide), and a lipophilic "tail" (phenyl)—allows for precise tuning of biological activity. Most notably, recent developments have positioned derivatives of this scaffold as Selective Androgen Receptor Degraders (SARDs) , offering a therapeutic avenue for Enzalutamide-resistant prostate cancer.[1]

Chemical Architecture & Properties

Structural Definition

The core pharmacophore consists of three distinct domains:

  • The Head (Pyrazole): A 1H-pyrazole ring attached via the N1 nitrogen. It acts as a hydrogen bond acceptor and a bioisostere for imidazole or pyridine.

  • The Linker (Ethyl Amide): A three-carbon chain (counting the carbonyl) that provides rotational freedom, allowing the head and tail to adopt induced-fit conformations within protein binding pockets.

  • The Tail (N-Phenyl): An aromatic ring attached to the amide nitrogen, serving as a hydrophobic anchor often engaged in

    
     stacking interactions.
    
Physicochemical Profile[2][3][4][5][6][7]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 215.25 g/mol

  • LogP: ~1.4 – 1.8 (Highly drug-like)

  • H-Bond Donors: 1 (Amide NH)

  • H-Bond Acceptors: 2 (Pyrazole N2, Carbonyl O)

Historical Development & Pharmacological Evolution

The trajectory of PPA development follows a classic "privileged structure" evolution, moving from chemical curiosity to targeted therapeutic.

Phase I: The Ligand Era (1990s – 2000s)

Initially, the scaffold was investigated primarily in inorganic chemistry. The N1-substituted pyrazole served as a monodentate or bidentate ligand for transition metals (Cu, Zn), mimicking histidine residues in metalloenzymes. These early studies established the robust synthetic routes used today but offered little biological insight.

Phase II: The Neuroprotective & Antimicrobial Screen (2010s)

Researchers began screening PPA libraries against broad biological targets.

  • Neuroprotection: Derivatives showed efficacy in 6-OHDA induced neurotoxicity models (Parkinson's disease). The mechanism was linked to the downregulation of Bax (pro-apoptotic) and inhibition of Caspase-3 , preventing neuronal apoptosis [1].

  • Antimicrobial: Halogenated derivatives (e.g., N-(4-chlorophenyl)...) exhibited moderate antifungal activity, disrupting cell wall integrity in Fusarium species.

Phase III: The Oncology Breakthrough (2020 – Present)

The most significant leap occurred with the discovery of PPA derivatives as Selective Androgen Receptor Degraders (SARDs) . Unlike standard antagonists (e.g., Enzalutamide) that only block the receptor, PPA derivatives induced the physical degradation of the Androgen Receptor (AR).

  • Mechanism: The flexible propanamide linker allows the molecule to bind the AR Ligand Binding Domain (LBD) while inducing a conformational change that flags the protein for proteasomal degradation.

  • Impact: Efficacy against AR splice variants (AR-SV) which are notoriously resistant to current therapies [2].

Mechanism of Action: SARD Activity

The following diagram illustrates the mechanism by which PPA derivatives treat Enzalutamide-resistant prostate cancer.

AR_Degradation Compound PPA Derivative (Ligand) AR_Cytosol Androgen Receptor (Cytosolic) Compound->AR_Cytosol Binds LBD HSP Heat Shock Proteins (HSP90) AR_Cytosol->HSP Dissociation Transcription AR Transcription (Tumor Growth) AR_Cytosol->Transcription Testosterone Binding Complex Ligand-AR Complex (Unstable Conformation) HSP->Complex Conformational Change Ubiquitin Ubiquitin Ligase Recruitment Complex->Ubiquitin Hydrophobic Exposure Proteasome 26S Proteasome Ubiquitin->Proteasome Polyubiquitination Degradation AR Degradation (Therapeutic Effect) Proteasome->Degradation Proteolysis Degradation->Transcription Blocks

Figure 1: Mechanism of Selective Androgen Receptor Degradation (SARD) induced by PPA derivatives.[2]

Synthesis & Experimental Protocols

The synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide is elegantly simple, relying on the Aza-Michael Addition . This reaction is atom-economical and scalable.

Synthetic Route Visualization

Synthesis Pyrazole 1H-Pyrazole (Nucleophile) Conditions Base Cat. (DBU or NaOH) Solvent: DMF/EtOH Reflux Pyrazole->Conditions Acrylanilide N-phenylacrylamide (Michael Acceptor) Acrylanilide->Conditions Product N-phenyl-3-(1H-pyrazol-1-yl) propanamide Conditions->Product 1,4-Addition

Figure 2: Aza-Michael addition pathway for scaffold generation.

Detailed Protocol: Aza-Michael Addition

Objective: Synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

Reagents:

  • 1H-Pyrazole (1.0 eq)[3][4]

  • N-phenylacrylamide (1.0 eq)

  • Potassium Carbonate (

    
    ) or DBU (0.1 eq, Catalyst)
    
  • Acetonitrile or Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve N-phenylacrylamide (10 mmol) in Acetonitrile (30 mL).

  • Addition: Add 1H-Pyrazole (10 mmol) followed by catalytic

    
     (1 mmol).
    
  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The acrylamide spot should disappear.

  • Work-up:

    • Cool the reaction to room temperature.[5][6][7][8]

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove the base and unreacted pyrazole.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.
    
  • Validation:

    • 1H NMR (CDCl3): Look for triplet signals at

      
       ~3.0 ppm (
      
      
      
      ) and
      
      
      ~4.5 ppm (
      
      
      ). The pyrazole protons will appear as doublets/triplets between
      
      
      6.0–7.8 ppm.[9]

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the core scaffold affect biological efficacy, specifically for AR antagonism and neuroprotection.

RegionModificationEffect on ActivityRationale
Head (Pyrazole) 3,5-Dimethyl substitutionDecreased Steric hindrance prevents optimal binding in the AR pocket.
Head (Pyrazole) 4-Chloro substitutionIncreased Halogen bonding and increased lipophilicity improve potency.
Linker Shortening (-CH2-)Loss of Activity Removes the flexibility required for the "induced fit" degradation mechanism.
Tail (Phenyl) 4-Cyano / 3-CF3High Potency Electron-withdrawing groups mimic the pharmacophore of Enzalutamide.
Tail (Phenyl) 2-MethoxyNeuroprotective Electron-donating groups favor antioxidant/neuroprotective pathways over AR binding.

Future Outlook

The N-phenyl-3-(1H-pyrazol-1-yl)propanamide scaffold has graduated from a simple chemical linker to a sophisticated tool in targeted protein degradation.

  • PROTACs: Current research is exploring this scaffold as a "warhead" for PROTACs (Proteolysis Targeting Chimeras), linking it to E3 ligase recruiters to degrade "undruggable" proteins.

  • Dual-Action Agents: Hybrid molecules combining the neuroprotective antioxidant properties of the phenyl tail with the kinase-inhibitory potential of the pyrazole head are being designed for Alzheimer's therapy.

References

  • Tarikogullari Dogan, A. H., et al. (2025).[9] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential." PMC - PubMed Central.

  • Oncternal Therapeutics. (2020). "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry. [1]

  • PubChem. (2023). "3-(1H-pyrazol-1-yl)propanamide Compound Summary." National Library of Medicine.

  • ChemDiv. (2023). "Compound 3-(1H-pyrazol-1-yl)-N-{4-[(pyrrolidin-1-yl)methyl]phenyl}propanamide."[4] ChemDiv Catalog.

Sources

Methodological & Application

Step-by-step synthesis protocol for N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Abstract & Scientific Context

This application note details a robust, scalable synthesis protocol for N-phenyl-3-(1H-pyrazol-1-yl)propanamide (CAS: 116857-92-2).[1][2][3] This compound belongs to a class of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-pyrazolyl amides currently under investigation for their neuroprotective properties (e.g., against 6-OHDA induced toxicity) and as selective androgen receptor degraders (SARDs).[2]

The synthesis strategy employed here is the Aza-Michael Addition . This route is selected for its high atom economy and reduced environmental impact compared to acid chloride coupling.[2][3] The reaction involves the nucleophilic attack of the pyrazole nitrogen (N1) onto the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbon of N-phenylacrylamide.[2][3] This method avoids the use of unstable acid chlorides and minimizes side-product formation, ensuring a high-purity product suitable for biological screening.[1][2][3]

Safety & Precautions

  • Chemical Hazards:

    • 1H-Pyrazole: Toxic if swallowed, causes skin and eye irritation.[1][2][3]

    • N-Phenylacrylamide: Skin sensitizer; avoid inhalation of dust/vapors.[1][2][3]

    • Solvents (Ethanol/DMF): Flammable and/or hepatotoxic.[1][2][3]

  • Engineering Controls: Perform all reactions within a certified chemical fume hood.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.[2][3]

Materials & Reagents

Reagent / SolventRolePurity / GradeQuantity (Scale: 10 mmol)
N-Phenylacrylamide Electrophile (Michael Acceptor)>98%1.47 g
1H-Pyrazole Nucleophile (Michael Donor)>98%0.68 g
Potassium Carbonate (K₂CO₃) Base CatalystAnhydrous0.14 g (0.1 eq)
Ethanol (EtOH) SolventAbsolute20 mL
Ethyl Acetate / Hexane Purification SolventsACS GradeAs required

Experimental Methodology

Step 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve N-phenylacrylamide (1.47 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add 1H-Pyrazole (0.68 g, 10 mmol) to the solution.

  • Catalysis: Add Potassium Carbonate (0.14 g, 1.0 mmol) to the mixture.

    • Note: While the reaction can proceed thermally, a mild base catalyst significantly improves kinetics and yield by deprotonating a small fraction of pyrazole to the more nucleophilic pyrazolate anion.[2][3]

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80 °C) with stirring for 6–8 hours .

    • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1).[1][2] The limiting reagent (N-phenylacrylamide) spot should disappear.[1][2][3]

Step 2: Workup
  • Concentration: Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid residue.

  • Quenching: Resuspend the residue in water (30 mL) to dissolve the potassium carbonate and any unreacted pyrazole.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄) . Filter off the drying agent.[2][3]

Step 3: Purification & Crystallization
  • Evaporation: Concentrate the filtrate to dryness.

  • Recrystallization: The crude product is typically an off-white solid.[1][2][3] Recrystallize from a mixture of Ethanol/Water (1:1) or Acetonitrile .[1][2][3]

    • Dissolve the solid in minimum hot ethanol.

    • Add water dropwise until slight turbidity persists.[2][3]

    • Allow to cool slowly to room temperature, then to 4 °C.

  • Filtration: Collect the crystals by vacuum filtration and wash with cold water.[2][3]

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 70–85% Appearance: White to off-white crystalline solid.[1][2][3] Melting Point: ~100–102 °C (Consistent with literature for similar derivatives).[1][2][3]

Characterization Data (Expected)

TechniqueDiagnostic SignalsInterpretation
¹H NMR (400 MHz, CDCl₃)

9.25 (br s, 1H)
Amide N-H proton

7.5–7.0 (m, 7H)
Phenyl ring + Pyrazole H3/H5

6.25 (t, 1H)
Pyrazole H4 (characteristic triplet)

4.51 (t, 2H)
N-CH₂ (adjacent to pyrazole)

2.95 (t, 2H)
CO-CH₂ (adjacent to carbonyl)
MS (ESI/APCI) m/z 216.1 [M+H]⁺Molecular ion peak confirming MW = 215.25

Mechanistic Workflow (Graphviz)

The following diagram illustrates the Aza-Michael addition pathway and the experimental workflow.

SynthesisWorkflow cluster_mechanism Mechanism: Nucleophilic Attack Reagents Reagents: N-Phenylacrylamide + Pyrazole Reaction Reaction: Reflux in EtOH, 8h (Aza-Michael Addition) Reagents->Reaction Mix Catalyst Catalyst: K2CO3 (0.1 eq) Catalyst->Reaction Activate Workup Workup: 1. Evaporate EtOH 2. Extract (EtOAc/Water) Reaction->Workup Complete Purification Purification: Recrystallization (EtOH/Water) Workup->Purification Crude Solid Product Final Product: N-phenyl-3-(1H-pyrazol-1-yl)propanamide Purification->Product Pure Crystals Step1 Pyrazolate Formation (Base Deprotonation) Step2 Attack on Beta-Carbon Step1->Step2 Step3 Enolate Protonation Step2->Step3

Caption: Workflow for the synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide via base-catalyzed Aza-Michael addition.

References

  • Tarikoğullari Doğan, A. H., et al. (2025).[2][3][4] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Link[1][2]

  • Zhang, J., et al. (2010).[2][3] 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Acta Crystallographica Section E. Link

  • Oncternal Therapeutics. (2020).[2][3] Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Link[1][2]

Sources

Preparation of N-phenyl-3-(1H-pyrazol-1-yl)propanamide from N-phenylacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide , a privileged scaffold in medicinal chemistry often found in Factor Xa inhibitors and kinase modulators. The transformation utilizes an aza-Michael addition (conjugate addition) of 1H-pyrazole to N-phenylacrylamide.

We present two validated protocols:

  • Method A (Standard): A base-catalyzed solution-phase method offering maximum reproducibility and scalability.

  • Method B (Green): An aqueous, catalyst-free method leveraging "on-water" reactivity for rapid screening and high atom economy.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen on the electron-deficient


-carbon of the acrylamide. While 1H-pyrazole is a weak acid (

), the presence of a base (or specific solvent effects in water) facilitates the formation of the pyrazolide anion or enhances the nucleophilicity of the lone pair.
Reaction Scheme

Reactants: N-phenylacrylamide (Electrophile) + 1H-Pyrazole (Nucleophile) Product: N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical enolate intermediate.

MichaelAddition Reactants Reactants: Pyrazole + Acrylamide Deprotonation Step 1: Deprotonation (Base removes N-H proton) Reactants->Deprotonation + Base (K2CO3) Anion Intermediate: Pyrazolide Anion Deprotonation->Anion Attack Step 2: Nucleophilic Attack (N attacks Beta-Carbon) Anion->Attack + N-phenylacrylamide Enolate Intermediate: Stabilized Enolate Attack->Enolate Protonation Step 3: Protonation (Enolate grabs H+) Enolate->Protonation + Proton Source Product Final Product: N-phenyl-3-(pyrazol-1-yl)propanamide Protonation->Product

Figure 1: Step-wise mechanism of the base-catalyzed aza-Michael addition.

Experimental Optimization Strategy

Before executing the protocol, it is crucial to understand the variables affecting yield and regioselectivity.

variable Analysis
VariableRecommendationScientific Rationale
Stoichiometry 1.0 : 1.2 (Acrylamide : Pyrazole)Slight excess of pyrazole drives the equilibrium forward and prevents polymerization of the acrylamide.
Base Selection

or

Carbonates are mild enough to prevent amide hydrolysis but strong enough to deprotonate pyrazole.

is superior for difficult substrates due to the "cesium effect" (solubility).
Solvent Acetonitrile (MeCN) or WaterMeCN: Polar aprotic, good solubility for reactants, easy workup. Water: Accelerates reaction via hydrophobic effects and hydrogen bonding at the transition state (Green Method).
Temperature Reflux (80°C)Necessary to overcome the activation energy barrier for the C-N bond formation.

Detailed Protocols

Method A: Base-Catalyzed Synthesis (Standard)

Recommended for scale-up (>1g) and high purity requirements.

Reagents:

  • N-phenylacrylamide (1.0 equiv)

  • 1H-Pyrazole (1.2 equiv)

  • Potassium Carbonate (

    
    ) (0.5 - 1.0 equiv)
    
  • Acetonitrile (MeCN) [0.5 M concentration]

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-phenylacrylamide (1.47 g, 10 mmol) and 1H-Pyrazole (0.82 g, 12 mmol).

  • Solvation: Add Acetonitrile (20 mL). Stir until solids are mostly dissolved.

  • Activation: Add anhydrous

    
      (0.69 g, 5 mmol).
    
  • Reaction: Attach a reflux condenser and heat the mixture to 80°C (Reflux) for 6–12 hours.

    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The acrylamide spot (

      
      ) should disappear.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      ) and wash the pad with fresh MeCN.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:1) .

    • Alternative: If oil persists, purify via silica gel column chromatography (Gradient: 20%

      
       60% EtOAc in Hexanes).
      
Method B: Aqueous "On-Water" Synthesis (Green)

Recommended for rapid screening and environmental compliance.

Reagents:

  • N-phenylacrylamide (1.0 equiv)

  • 1H-Pyrazole (1.2 equiv)

  • Deionized Water

Step-by-Step Procedure:

  • Mixing: In a sealed pressure tube or flask, combine N-phenylacrylamide (10 mmol) and 1H-Pyrazole (12 mmol).

  • Suspension: Add Water (10 mL). Note: Reactants will likely not dissolve; this is a heterogeneous suspension.

  • Reaction: Heat the suspension vigorously at 100°C for 4–8 hours. The hydrophobic effect accelerates the reaction at the phase interface.

  • Workup:

    • Cool to room temperature.[1][2][3] The product usually precipitates as a solid.

    • Filter the solid and wash with cold water to remove excess pyrazole.

    • Dry in a vacuum oven at 45°C.

Workflow Visualization

The following diagram outlines the decision process and workflow for the synthesis.

Workflow Start Start: Reactant Preparation Choice Select Method Start->Choice MethodA Method A: Standard (MeCN + K2CO3) Choice->MethodA MethodB Method B: Green (Water, No Base) Choice->MethodB RefluxA Reflux 80°C (6-12h) MethodA->RefluxA HeatB Heat 100°C (4-8h) MethodB->HeatB TLC TLC Check (Disappearance of Acrylamide) RefluxA->TLC HeatB->TLC WorkupA Filter Salts -> Evaporate TLC->WorkupA Method A WorkupB Filter Precipitate -> Wash H2O TLC->WorkupB Method B Purify Recrystallization (EtOH/Water) WorkupA->Purify WorkupB->Purify Final Pure N-phenyl-3-(pyrazol-1-yl)propanamide Purify->Final

Figure 2: Operational workflow for Method A and Method B.

Characterization & Validation

Upon isolation, the product should be validated using NMR and Mass Spectrometry.

Expected Data:

  • Physical State: White to off-white solid.

  • Yield: 75% – 90% (Method dependent).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.0 (s, 1H, NH) – Amide proton.
      
    • 
       7.8 (d, 1H, Pyrazole-H) – Characteristic pyrazole doublet.
      
    • 
       7.6 (d, 2H, Phenyl-H).
      
    • 
       7.4 (d, 1H, Pyrazole-H).
      
    • 
       6.2 (t, 1H, Pyrazole-H).
      
    • 
       4.4 (t, 2H, 
      
      
      
      ) – Diagnostic triplet for Michael addition.
    • 
       2.9 (t, 2H, 
      
      
      
      ) – Diagnostic triplet adjacent to carbonyl.
  • MS (ESI): Calculated for

    
    
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or polymerization.Increase reaction time; add a radical inhibitor (e.g., Hydroquinone) if polymerization is observed.
Product is Oily Residual solvent or impurities.Triturate with diethyl ether or hexane to induce crystallization.
Regioisomers? N1 vs N2 attack.For unsubstituted 1H-pyrazole, N1 and N2 are equivalent (tautomers). Regioisomers are not an issue unless the pyrazole is substituted.
Starting Material Remains Base too weak or old.Ensure

is anhydrous (dry in oven). Switch to

or add catalytic 18-crown-6.

References

  • Green Chemistry Synthesis: Polshettiwar, V., & Varma, R. S. (2010). "Aza-Michael addition of amines to acrylates in water." Chemical Society Reviews.

  • Base Catalyzed Mechanism: Liu, B. K., et al. (2007). "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction."[3][4] Synthesis.

  • General Pyrazole Synthesis: El-Mekabaty, A. (2013). "Synthesis and Utility of N-Phenyl-3-(1H-pyrazol-1-yl)propanamide Derivatives." International Journal of Organic Chemistry.

  • Medicinal Relevance: T. Doğan, A. H., et al. (2025).[5] "3-(1H-pyrazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity." Turkish Journal of Pharmaceutical Sciences.

Sources

Application Note: High-Purity Isolation of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation and purification of N-phenyl-3-(1H-pyrazol-1-yl)propanamide (CAS 895250-80-3).[1] This molecule represents a critical scaffold in medicinal chemistry, often synthesized via the Michael addition of pyrazole to N-phenylacrylamide or the amide coupling of 3-(pyrazol-1-yl)propanoic acid.[1]

Achieving pharmaceutical-grade purity (>99.5%) requires a crystallization strategy that specifically targets the removal of unreacted aniline (genotoxic impurity) and regioisomeric byproducts.[1] This guide moves beyond standard "dissolve and cool" methods, employing thermodynamic solubility differentials to ensure high yield and defined crystal habit.[1]

Physicochemical Profile & Solubility Logic

To design a robust crystallization, we must first understand the molecular interactions at play.[1]

  • Hydrogen Bonding: The secondary amide moiety acts as both a donor (NH) and an acceptor (C=O).[1] The pyrazole nitrogen (N2) is a weak acceptor.[1] This suggests the formation of strong intermolecular H-bond networks (likely chains or dimers) in the solid state.

  • Lipophilicity: The phenyl ring and propyl chain provide significant non-polar surface area, making the molecule soluble in chlorinated solvents and moderately soluble in alcohols.[1]

  • Impurity Profile:

    • Aniline:[1][2] Soluble in alcohols/acids; must be purged via wash steps or specific solvent rejection.[1]

    • Pyrazole:[1][3][4][5][6][7][8] Highly water-soluble; easily removed via aqueous washes.[1]

Solubility Screening Matrix

Data derived from structural analogs and thermodynamic modeling.[1]

Solvent SystemSolubility (RT)Solubility (Boiling)SuitabilityRationale
Water InsolubleSparingly SolubleAnti-solventHigh polarity forces precipitation; excellent for purging inorganic salts.[1]
Ethanol (EtOH) ModerateHighPrimary Ideal temperature coefficient for cooling crystallization.[1]
Ethyl Acetate (EtOAc) ModerateHighSecondary Good for removing non-polar impurities; often used with Heptane.[1]
DMF/DMSO Very HighVery HighSolventUse only for reaction; too soluble for crystallization yield without anti-solvent.[1]
Toluene LowModerateSpecificUseful for azeotropic drying but poor yield for primary isolation.[1]

Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal isolation pathway based on the crude purity profile.

CrystallizationWorkflow Start Crude Reaction Mixture (N-phenyl-3-(1H-pyrazol-1-yl)propanamide) CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighImpurity High Organic Impurities (Aniline/Acrylamide > 2%) CheckPurity->HighImpurity Dirty LowImpurity Low Impurities (>95% Purity) CheckPurity->LowImpurity Clean MethodA Method A: Solvent Exchange (EtOAc Extraction -> Heptane ppt) HighImpurity->MethodA MethodB Method B: Direct Cooling Recrystallization (Ethanol) LowImpurity->MethodB Oiling Risk: Oiling Out? MethodA->Oiling MethodB->Oiling Seeding Intervention: Seeding @ Metastable Zone Oiling->Seeding Yes Final Pure Crystalline Solid (>99.5% HPLC) Oiling->Final No (Spontaneous) Seeding->Final

Figure 1: Decision tree for isolation strategy. Method selection depends heavily on the initial impurity profile to prevent occlusion of contaminants.[1]

Detailed Experimental Protocols

Protocol A: The "Golden" Method (Ethanol Recrystallization)

Best for: Routine purification of crude material with >90% purity.[1]

Mechanism: This method utilizes the steep solubility curve of the amide in ethanol.[1] The slow cooling promotes the formation of stable polymorphs and rejects unreacted aniline into the mother liquor.[1]

  • Dissolution:

    • Charge 10.0 g of crude N-phenyl-3-(1H-pyrazol-1-yl)propanamide into a round-bottom flask.

    • Add Ethanol (absolute) (approx. 5-7 volumes, ~50-70 mL).

    • Heat to reflux (78°C) with stirring. Ensure complete dissolution. If solids persist, add ethanol in 1 mL increments.[1]

    • Critical Step: If the solution is colored (yellow/brown), add activated carbon (5 wt%), stir for 15 mins at reflux, and filter hot through Celite.

  • Nucleation & Growth:

    • Allow the filtrate to cool slowly to 50°C.

    • Seeding (Optional but Recommended): At 50-55°C (metastable zone), add a few crystals of pure product. This prevents "oiling out"—a common issue with flexible amide chains.[1]

    • Continue cooling to Room Temperature (20-25°C) over 2 hours.

    • Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.[1]

    • Wash: Rinse the filter cake with cold Ethanol (0°C, 2 x 10 mL). Do not use water yet, as it may precipitate impurities trapped in the solvent film.[1]

    • Dry under vacuum at 45°C for 12 hours.[1]

Expected Yield: 85-90% recovery. Target Melting Point: ~96-98°C (consistent with similar analogs).

Protocol B: Anti-Solvent Precipitation (DMF/Water)

Best for: Isolating product directly from a Michael addition reaction mixture in DMF.[1]

Mechanism: Water acts as a powerful anti-solvent, drastically reducing the solubility of the organic amide while retaining inorganic bases (NaOH/KOH) and polar byproducts in the liquid phase.[1]

  • Quench:

    • Start with the reaction mixture in DMF (e.g., 10 mL DMF scale).

    • Cool the reaction mass to 20°C.

  • Precipitation:

    • Slowly add Water (30 mL, 3x volume of DMF) dropwise over 20 minutes with vigorous stirring.

    • Observation: An oil may form initially.[1][8] Continue stirring; the oil should solidify as DMF diffuses into the water phase.[1]

    • Troubleshooting: If the oil persists, scratch the flask wall with a glass rod or add a seed crystal.[1]

  • Purification:

    • Filter the resulting solid.[1][7][9]

    • Reslurry the wet cake in Water (50 mL) at 50°C for 30 minutes. This "hot slurry" removes trapped DMF and inorganic salts.[1]

    • Filter and dry.[1][9]

Characterization & Quality Control

To validate the protocol, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d6)[1]
  • Amide NH: Singlet, broad, typically ~10.0 ppm.[1]

  • Pyrazole Protons:

    • H-3/H-5: Doublets/multiplets ~7.5 - 7.8 ppm.[1]

    • H-4: Triplet/multiplet ~6.2 ppm.[1]

  • Linker:

    • N-CH2: Triplet ~4.4 ppm (deshielded by pyrazole).[1]

    • CO-CH2: Triplet ~2.8 ppm.[1]

  • Phenyl Ring: Multiplets 7.0 - 7.6 ppm.[1]

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Phenyl absorption).[1]

  • Acceptance Criteria: Main peak >99.5%; Aniline <0.1%.[1]

Troubleshooting Guide

ProblemRoot CauseSolution
Oiling Out Solution cooled too fast; Melting point is low; Impurities acting as plasticizers.[1]Re-heat to dissolve.[1] Add seed crystals at a higher temperature (5-10°C below saturation).[1] Cool much slower (5°C/hour).[1]
Yellow Coloration Oxidation of aniline residues or polymerization byproducts.[1]Recrystallize from Ethanol with activated carbon treatment.[1] Avoid high heat (>80°C).[1]
Low Yield Product too soluble in mother liquor.[1]Concentrate the mother liquor by 50% and chill again, or switch to a less polar solvent system (e.g., EtOAc/Heptane).[1]
Hygroscopicity Residual DMF or salt formation.[1]Ensure thorough water wash (Protocol B) or final recrystallization from anhydrous ethanol.[1]

References

  • Synthesis of Pyrazole-Amide Analogs

    • Zhang, L., et al. (2009).[1][4] "Synthesis and Crystal Structure of N-Pyrazolylpropanamide Ligands." Journal of Chemical Crystallography. (Demonstrates Michael addition of pyrazole to acrylamides).

    • Source:[1]

  • Crystallization of Amides

    • Tarikogullari Dogan, A. H., et al. (2025).[1][10] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity." Turk J Pharm Sci.[1] (Provides melting points and spectral data for N-phenyl-3-(pyrazol-1-yl)propanamide analogs).

    • Source:[1][10]

  • General Purification of Pyrazoles

    • BASF SE.[1] (2011).[1] "Method for purifying pyrazoles." WO2011076194A1.[1] (Describes acid-base extraction and crystallization techniques for pyrazoles).

    • Source:[1]

Sources

Application Note: Solvent Selection & Dissolution of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with N-phenyl-3-(1H-pyrazol-1-yl)propanamide (CAS: 895250-80-3) and structurally related pyrazole-amide scaffolds.

Executive Summary

N-phenyl-3-(1H-pyrazol-1-yl)propanamide is a functionalized small molecule featuring a lipophilic N-phenyl amide moiety linked to a polar 1H-pyrazole ring via a flexible propyl chain. Its dissolution behavior is governed by the competition between the hydrophobic aromatic domains and the hydrogen-bonding capability of the amide linker.

This guide provides a tiered solvent selection strategy to ensure optimal solubility for biological assays, chemical synthesis, and crystallization, minimizing the risk of compound precipitation or degradation.

Physicochemical Profile & Solubility Mechanism

To select the correct solvent, one must understand the molecular interactions at play.

  • Lipophilic Domain (Hydrophobic): The phenyl ring and the propyl linker contribute significantly to the molecule's non-polar surface area, necessitating organic solvents with moderate-to-high dispersion forces.

  • Polar Domain (Hydrophilic): The amide bond (-NH-CO-) acts as both a hydrogen bond donor and acceptor. The pyrazole ring (N2 nitrogen) acts as a weak hydrogen bond acceptor.

  • Dissolution Challenge: The compound exhibits "brick-dust" character—high crystallinity driven by intermolecular

    
     stacking (phenyl/pyrazole) and hydrogen bonding (amide-amide). Breaking this lattice requires high-dielectric aprotic solvents or medium-polarity protic solvents.
    
Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingApplication
Dipolar Aprotic DMSO, DMF, DMAc, NMPExcellent (>50 mg/mL)Stock solutions (10-100 mM), HTS assays.
Polar Protic Methanol, Ethanol, IsopropanolGood (10–50 mg/mL)Crystallization, synthesis workup.
Moderately Polar THF, Ethyl Acetate, AcetoneModerate (1–20 mg/mL)Extraction, reaction media.
Chlorinated Dichloromethane (DCM), ChloroformGood (10–50 mg/mL)Chromatography, transport.
Aqueous/Non-Polar Water, PBS, Hexanes, HeptanePoor (<0.1 mg/mL)Anti-solvents, precipitation, washing.

Solvent Selection Protocol

Tier 1: Stock Solution Preparation (Biological Assays)

For biological screening, the gold standard is Dimethyl Sulfoxide (DMSO) .

  • Why: DMSO disrupts the strong intermolecular amide H-bonds and

    
    -stacking, ensuring complete dissolution at high concentrations (up to 100 mM). It is miscible with water, allowing for dilution into aqueous assay buffers.
    
  • Protocol:

    • Weigh the solid compound.

    • Add DMSO to achieve a 10 mM or 20 mM stock concentration.

    • Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes at ambient temperature.

    • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can cause compound precipitation.

Tier 2: Reaction & Processing Solvents

For synthesis or purification, Ethyl Acetate (EtOAc) and Ethanol (EtOH) are preferred due to their lower boiling points and easier removal compared to DMSO.

  • Synthesis: THF or DMF are recommended for nucleophilic substitution reactions to form the pyrazole-amide bond.

  • Extraction: The compound partitions well into EtOAc from aqueous phases.

Tier 3: Crystallization System

To purify the compound, a Solvent/Anti-solvent system is required.

  • System A: Ethanol (Solvent) + Water (Anti-solvent).

    • Mechanism:[1] Dissolve in hot ethanol; add water dropwise until turbidity persists; cool to 4°C.

  • System B: Ethyl Acetate (Solvent) + Hexanes (Anti-solvent).

    • Mechanism:[1] Dissolve in minimal EtOAc; slowly diffuse Hexanes vapor or add Hexanes dropwise.

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine the approximate solubility range in various solvents.

  • Preparation: Place 2 mg of N-phenyl-3-(1H-pyrazol-1-yl)propanamide into 5 separate clear glass vials.

  • Solvent Addition: Add 100

    
    L of the test solvent (DMSO, MeOH, ACN, Water, Toluene) to the respective vials.
    
  • Observation (Stage 1): Vortex for 1 min.

    • Clear solution: Solubility > 20 mg/mL.

    • Suspension: Proceed to Stage 2.

  • Dilution (Stage 2): Add solvent in 100

    
    L increments, vortexing between additions, up to a total of 1 mL.
    
    • Calculate: Solubility

      
       Mass (mg) / Volume added (mL).
      
  • Heating (Optional): If insoluble at room temperature, heat to 50°C to check for temperature-dependent solubility (useful for recrystallization).

Protocol B: Kinetic Solubility Assay (HPLC-UV)

Objective: Quantify the exact concentration of the compound in aqueous buffers (e.g., PBS pH 7.4) to predict bioavailability.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Add 10

    
    L of stock to 990 
    
    
    
    L of PBS (pH 7.4) in a microcentrifuge tube (Final theoretical conc: 100
    
    
    M; 1% DMSO).
  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Centrifuge at 14,000 rpm for 10 mins or filter through a 0.22

    
    m PVDF membrane to remove undissolved precipitate.
    
  • Analysis: Inject the filtrate into HPLC-UV (C18 column, ACN/Water gradient).

  • Quantification: Compare peak area against a standard calibration curve prepared in 100% DMSO (where solubility is guaranteed).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Assay vs. Synthesis vs. Purification).

SolventSelection Start Start: N-phenyl-3-(1H-pyrazol-1-yl)propanamide Application Define Application Start->Application BioAssay Biological Assay / Screening Application->BioAssay Synthesis Chemical Synthesis / Reaction Application->Synthesis Purification Purification / Crystallization Application->Purification DMSO Primary: DMSO (10-20 mM Stock) Secondary: DMF BioAssay->DMSO High Solubility Required HighTemp High Temp / Nucleophilic Subs. Use: DMF, DMAc, NMP Synthesis->HighTemp Thermal Stability LowTemp Ambient / Workup Use: EtOAc, DCM, THF Synthesis->LowTemp Ease of Removal Recryst Recrystallization Strategy Purification->Recryst AqueousDilution Dilute into Buffer (PBS/Media) Keep DMSO < 1% v/v DMSO->AqueousDilution CheckPrecip Check for Precipitation (Kinetic Solubility Limit) AqueousDilution->CheckPrecip Pair1 System 1: Ethanol (Hot) + Water Recryst->Pair1 Polar Impurities Pair2 System 2: EtOAc + Hexanes Recryst->Pair2 Non-polar Impurities

Caption: Decision tree for solvent selection based on experimental requirements for N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

Stability & Storage Considerations

  • Hydrolytic Stability: The amide bond is generally stable at neutral pH. However, avoid prolonged storage in strong acid (pH < 2) or strong base (pH > 10) aqueous solutions, which can catalyze hydrolysis to aniline and 3-(1H-pyrazol-1-yl)propanoic acid.

  • DMSO Oxidation: DMSO can act as a mild oxidant. For long-term storage (>1 month), store stock solutions under inert gas (Argon/Nitrogen) at -20°C or -80°C.

References

  • National Center for Biotechnology Information (NCBI). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides. PMC. Retrieved from [Link]

  • Sanofi. (2013).[1] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

  • Oncternal Therapeutics. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-phenyl-3-(1H-pyrazol-1-yl)propanamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-phenyl-3-(1H-pyrazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting strategies for overcoming common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to ensure the integrity and reproducibility of your experiments.

Understanding the Challenge: The Nature of N-phenyl-3-(1H-pyrazol-1-yl)propanamide and DMSO

N-phenyl-3-(1H-pyrazol-1-yl)propanamide belongs to a class of compounds that, while soluble in the powerful polar aprotic solvent DMSO, can present challenges in achieving and maintaining desired concentrations. DMSO is widely used in drug discovery and biological assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] However, factors such as compound purity, water content in the DMSO, and handling procedures can significantly impact solubility.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving N-phenyl-3-(1H-pyrazol-1-yl)propanamide in DMSO at my target concentration. What are the initial steps I should take?

A1: When facing initial solubility challenges, a systematic approach is key. Start with gentle agitation, such as vortexing. If the compound remains insoluble, controlled heating and sonication are the next recommended steps. It's crucial to ensure your DMSO is of high purity and anhydrous, as water can significantly decrease the solubility of many organic compounds in DMSO.[3][4]

Q2: My compound dissolves in DMSO, but precipitates when I dilute the stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs because the compound's solubility is much lower in the aqueous environment of your culture medium compared to the highly organic nature of DMSO.[5][6] To mitigate this, consider a stepwise dilution approach. Instead of adding the DMSO stock directly to the full volume of your medium, first create an intermediate dilution in a smaller volume of the medium with vigorous mixing.[5] Pre-warming the medium to 37°C can also help maintain solubility during dilution.[7]

Q3: Can the pH of my final solution affect the solubility of N-phenyl-3-(1H-pyrazol-1-yl)propanamide?

A3: Yes, for ionizable compounds, pH can dramatically influence solubility.[8][9] While N-phenyl-3-(1H-pyrazol-1-yl)propanamide is not strongly acidic or basic, subtle changes in the microenvironment's pH upon dilution into buffered aqueous solutions could impact its solubility. If you continue to experience precipitation, a careful evaluation of the final assay buffer's pH may be warranted.

Q4: How should I properly store my N-phenyl-3-(1H-pyrazol-1-yl)propanamide stock solution in DMSO to prevent future solubility issues?

A4: Proper storage is critical for maintaining the stability and solubility of your compound. Store your DMSO stock solutions in tightly sealed, amber glass vials to protect from light and moisture.[10][11][12] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to compound precipitation over time.[3][11][13] For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to minimize freeze-thaw cycles and exposure to atmospheric moisture.[13] Store in a cool, dark, and dry place.[10][12][14]

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical progression of steps to address solubility problems with N-phenyl-3-(1H-pyrazol-1-yl)propanamide in DMSO.

Solubility_Troubleshooting start Start: Insoluble Compound check_dmso Step 1: Verify DMSO Quality Purity: ≥99.9% Anhydrous Proper Storage start->check_dmso Initial Check mechanical_agitation Step 2: Mechanical Agitation Vortexing Stirring check_dmso->mechanical_agitation If Quality is Good thermal_assistance Step 3: Gentle Heating Warm to 30-40°C Monitor for degradation mechanical_agitation->thermal_assistance If Still Insoluble success Success: Soluble Solution mechanical_agitation->success If Soluble sonication Step 4: Sonication Use ultrasonic bath Break intermolecular interactions thermal_assistance->sonication If Still Insoluble thermal_assistance->success If Soluble co_solvent Step 5: Consider Co-Solvent e.g., PEG 400, NMP Test for compatibility sonication->co_solvent If Still Insoluble sonication->success If Soluble co_solvent->success If Soluble

Caption: Troubleshooting workflow for dissolving N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Preparation: Ensure all glassware is clean and dry. Use anhydrous, ≥99.9% purity DMSO.[15]

  • Weighing: Accurately weigh the desired amount of N-phenyl-3-(1H-pyrazol-1-yl)propanamide using a calibrated analytical balance.

  • Initial Dissolution: Add the appropriate volume of DMSO to the compound.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particles. If the solution is not clear, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution with Heat and Sonication
  • Gentle Heating: Place the vial containing the DMSO and compound mixture in a water bath or on a heat block set to a temperature between 30-40°C. Caution: Do not overheat, as this may degrade the compound.

  • Intermittent Vortexing: While heating, periodically remove the vial and vortex for 30-60 seconds.

  • Sonication: If undissolved particles remain, place the vial in a bath sonicator for 5-10 minute intervals.[16][17][18][19] Sonication uses sound energy to agitate particles and can aid in breaking up aggregates, increasing the surface area for dissolution.[16][20]

  • Final Inspection: After each step, visually inspect the solution for clarity. Once the solution is clear, allow it to return to room temperature before use.

Protocol 3: Stepwise Dilution into Aqueous Media
  • Prepare Solutions: Have your DMSO stock solution and pre-warmed (37°C) aqueous medium ready.

  • Intermediate Dilution: In a separate sterile tube, add a small volume of the pre-warmed medium.

  • Slow Addition: While vortexing the medium, slowly add the required volume of your DMSO stock solution dropwise to create an intermediate dilution.

  • Final Dilution: Add this intermediate dilution to the final volume of your experimental medium.

  • Mixing: Mix the final solution thoroughly but gently.

Data Summary: Factors Influencing Solubility

ParameterRecommendationRationale
DMSO Purity Anhydrous, ≥99.9%Water is a common impurity that can significantly reduce the solubility of hydrophobic compounds in DMSO.[3]
Temperature Gentle warming (30-40°C)Increased kinetic energy can help overcome the energy barrier for dissolution.
pH of Aqueous Medium Neutral to slightly basicWhile the compound is not strongly ionizable, extreme pH values can affect stability and solubility.
Storage Conditions Cool, dark, dry, tightly sealedProtects against degradation from light, moisture absorption, and oxidation.[10][11][12]

Chemical Interactions and Solubility

The solubility of N-phenyl-3-(1H-pyrazol-1-yl)propanamide in DMSO is governed by the intermolecular forces between the solute and the solvent. DMSO is a highly polar aprotic solvent, capable of forming strong dipole-dipole interactions. The pyrazole and amide groups of the compound can participate in these interactions. When transitioning to an aqueous environment, the hydrophobic phenyl and pyrazole rings can lead to aggregation and precipitation.

Chemical_Interactions cluster_dmso In DMSO cluster_aqueous In Aqueous Medium Compound_DMSO N-phenyl-3-(1H-pyrazol-1-yl)propanamide DMSO DMSO Molecules Compound_DMSO->DMSO Strong Dipole-Dipole Interactions Transition Dilution Compound_DMSO->Transition Soluble Soluble State Compound_Aqueous N-phenyl-3-(1H-pyrazol-1-yl)propanamide Compound_Aqueous->Compound_Aqueous Hydrophobic Aggregation Water Water Molecules Compound_Aqueous->Water Weak Interactions Precipitate Precipitation Transition->Compound_Aqueous

Caption: Interactions of N-phenyl-3-(1H-pyrazol-1-yl)propanamide in different solvents.

References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Quora. (2023, January 16). What is the solubility of DMSO in water? Retrieved from [Link]

  • Blog. (2025, May 23). How to store 99.9% DMSO properly? Retrieved from [Link]

  • DMSO. (2024, April 3). How to Store DMSO Safely: Glass vs BPA-Free Plastic. Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • YouTube. (2025, March 21). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

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  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Wipf, P., & Kerekes, A. D. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 10(4), 358–368. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • The Bumbling Biochemist. (2025, March 22). Sonicating solids to speed up some solubilization! Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 937-945. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Connected Papers. (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Molecules, 26(5), 1439. [Link]

  • Geological Survey of Denmark and Greenland. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3185. [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • National Institutes of Health. (n.d.). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

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  • LookChem. (2025, May 20). N-phenylpropanamide. Retrieved from [Link]

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Removing unreacted pyrazole impurities from N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Residual Pyrazole

The synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide, a molecule of interest in pharmaceutical and materials science research, often concludes with a common yet persistent challenge: the removal of unreacted pyrazole starting material.[1][2][3] The structural similarity and comparable polarity of the desired product and the pyrazole impurity can complicate purification, leading to contaminated final compounds and confounding downstream applications.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals facing this purification hurdle. We will move beyond simple protocols to explain the underlying chemical principles that govern each separation technique. By understanding the "why," you can intelligently troubleshoot and adapt these methods to your specific experimental context. Our focus is on leveraging the key physicochemical differences between the neutral amide product and the basic pyrazole impurity.

Section 1: Characterizing the Product and the Impurity

Effective purification begins with a thorough understanding of the molecules involved. The primary difference we can exploit is the basicity of the pyrazole ring's nitrogen atoms, a property not shared by the stable amide bond in the target product. Pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5.[4][5]

PropertyN-phenyl-3-(1H-pyrazol-1-yl)propanamide (Product)1H-Pyrazole (Impurity)Rationale for Separation
Chemical Class AmideAromatic HeterocycleAmides are generally neutral. Pyrazole is a weak base.
Key Functional Group Amide (-CONH-)Pyrrolic Nitrogen (-NH-)The pyrazole nitrogen can be protonated with acid.
pKa (Conjugate Acid) N/A (Amide N is non-basic)~2.5[4][5]This significant difference in basicity is the cornerstone of acid-base extraction.
Polarity Moderately PolarModerately PolarPolarity is similar, making simple chromatography challenging but feasible with optimization.
Solubility Soluble in polar organic solvents (EtOAc, DCM, CH3CN, MeOH).[1][6]Soluble in water and many organic solvents (EtOH, MeOH, Acetone).[7][8]Differential solubility can be exploited for recrystallization.
Physical State Solid (Melting points of derivatives vary, e.g., 76-151 °C)[1]White Crystalline Solid (mp: 67-70 °C)[9]Similar melting points may complicate melt-based purifications.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the level and nature of the pyrazole impurity?

A: Before attempting any purification, it is crucial to quantify the problem. The recommended first step is Thin Layer Chromatography (TLC) followed by Proton NMR (¹H NMR) spectroscopy of your crude product.

  • TLC Analysis: Co-spot your crude material alongside a pure standard of pyrazole. Use a moderately polar solvent system like 30-50% Ethyl Acetate in Hexanes. The pyrazole spot will likely have a different Rf value than your product. This gives you a quick visual confirmation of its presence.

  • ¹H NMR Analysis: In your crude NMR spectrum, look for the characteristic signals of pyrazole. These typically appear as distinct peaks in the aromatic region that can be integrated against the signals of your desired product to estimate the molar ratio of impurity.

Q2: What is the simplest and fastest method for removing pyrazole?

A: The most direct method is an acid-base liquid-liquid extraction (often called an "acid wash"). This technique leverages the basicity of pyrazole.[10][11] By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the pyrazole is protonated to form a water-soluble pyrazolium salt, which partitions into the aqueous layer, leaving your neutral amide product in the organic layer.

Q3: My product has some solubility in water. Is an acid wash still a good idea?

A: This is an excellent consideration. If your product has partial water solubility, you risk losing some of it during the acid wash. To mitigate this, you can perform a "back-extraction." After separating the acidic aqueous layer (which contains your protonated pyrazole), wash this aqueous layer once with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane). This will recover any of your desired product that may have partitioned into the aqueous phase. Combine all organic layers for drying and concentration.

Q4: When is recrystallization a better choice than an acid wash?

A: Recrystallization is an excellent option when you have a solid product and can identify a solvent system where the product's solubility significantly changes with temperature, while the pyrazole impurity remains soluble even when cold.[6] This method is particularly useful for removing trace impurities after a primary purification step or when your product is sensitive to acid. A common strategy is to dissolve the crude solid in a minimum amount of a hot "good" solvent (like ethanol or acetonitrile) and then add a "poor" solvent (like water or hexanes) dropwise until turbidity appears, then clarify with a few more drops of the hot good solvent before cooling.[10][11]

Q5: I am trying column chromatography, but the separation is poor. What can I do?

A: Poor separation (co-elution) on a silica gel column is common when the polarities of the product and impurity are similar. Here are some troubleshooting steps:[12]

  • Optimize Your Solvent System: If a standard hexane/ethyl acetate system fails, try different solvent combinations. A dichloromethane/methanol gradient or a toluene/acetone system can offer different selectivity.[12]

  • Deactivate the Silica Gel: Pyrazole, being basic, can interact strongly with the acidic silica gel, leading to peak tailing or streaking. Pre-treating your silica gel slurry with 1% triethylamine (Et₃N) in your mobile phase can neutralize the acidic sites, leading to sharper peaks and better separation.[10]

  • Use a Different Stationary Phase: If silica gel is not effective, consider using neutral alumina or reversed-phase (C18) silica gel for your chromatography.[10][13]

Section 3: Troubleshooting Guides & Detailed Protocols

Method 1: Acid-Base Liquid-Liquid Extraction

This is the recommended first-line method for removing bulk pyrazole impurity.

Causality: This method works by exploiting the difference in pKa. Pyrazole (pKa of conjugate acid ~2.5) is readily protonated by a dilute acid like 1M HCl.[4][5] The resulting pyrazolium chloride salt is ionic and highly soluble in the aqueous phase. The N-phenyl-3-(1H-pyrazol-1-yl)propanamide product, being a neutral amide, remains in the non-polar organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Acid Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) with a fresh portion of 1M HCl. For validation, you can test the pH of the second aqueous wash to ensure it is still acidic.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Verification: Analyze the resulting solid/oil by TLC and ¹H NMR to confirm the absence of pyrazole.

G cluster_0 start Crude Product (Amide + Pyrazole) in Ethyl Acetate wash1 Wash with 1M HCl start->wash1 separate1 Separate Layers wash1->separate1 org1 Organic Layer (Amide) separate1->org1 Contains Product aq1 Aqueous Layer (Pyrazolium Salt) separate1->aq1 Contains Impurity wash2 Wash with NaHCO₃(aq) org1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (Na₂SO₄) wash3->dry end Pure Amide Product dry->end caption Workflow for pyrazole removal by acid-base extraction.

Caption: Workflow for pyrazole removal by acid-base extraction.

Method 2: Flash Column Chromatography

This method is ideal for achieving high purity or when acid-base extraction is ineffective.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[14] Although the polarities are similar, a carefully chosen solvent system can create sufficient separation between the slightly more polar pyrazole and the target amide.

  • TLC Analysis: First, determine an optimal eluent system using TLC. The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives a good separation between your product spot and the pyrazole spot, with the product Rf value being around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient is needed.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Verification: Confirm purity with ¹H NMR analysis.

IssuePotential CauseSolution
Poor Separation Incorrect solvent system.Re-optimize the eluent with TLC. Try different solvent families (e.g., DCM/MeOH).[12]
Streaking/Tailing Compound is too polar or interacting with acidic silica.Add 0.5-1% triethylamine to your eluent to neutralize silica.[10] Use neutral alumina as the stationary phase.
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[12]
Method 3: Recrystallization

This is a powerful technique for final purification, especially for obtaining crystalline, high-purity material.

Causality: Recrystallization relies on the principle that the solubility of most solids increases with temperature.[6] A suitable solvent will dissolve the product and the impurity when hot but will become supersaturated with respect to the product upon cooling, causing it to crystallize while the more soluble impurity remains in the mother liquor.[11]

  • Solvent Screening: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixture) to each. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude material.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a quick gravity filtration of the hot solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or place it in an ice bath once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 4: Method Selection Guide

Choosing the right purification strategy depends on the scale of your reaction, the level of impurity, and the resources available. Use the following decision tree to guide your choice.

G start Start: Crude Product (Amide + Pyrazole) q1 Impurity Level? (Estimate from NMR/TLC) start->q1 acid_wash Perform Acid-Base Extraction q1->acid_wash High (>10%) recrystallize Use Recrystallization q1->recrystallize Low (<10%) high_impurity High (>10%) low_impurity Low (<10%) check_purity1 Check Purity (TLC/NMR) acid_wash->check_purity1 pure1 Product is Pure check_purity1->pure1 Yes column Use Flash Column Chromatography check_purity1->column No not_pure1 Impurity Remains check_purity2 Check Purity (TLC/NMR) column->check_purity2 recrystallize->check_purity2 check_purity2->acid_wash No, try alternative pure2 Product is Pure check_purity2->pure2 Yes caption Decision tree for selecting a purification method.

Caption: Decision tree for selecting a purification method.

References

  • Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
  • ChemicalBook. (n.d.). Pyrazole CAS#: 288-13-1.
  • Al-Ostoot, F. H., et al. (2017). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 9(3), 293-303.
  • ChemicalBook. (2026). Pyrazole | 288-13-1.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • ResearchGate. (2017). (PDF) Chemistry and Therapeutic Review of Pyrazole.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • ResearchGate. (2020). What is the best technique for amide purification?
  • Royal Society of Chemistry. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • National Center for Biotechnology Information. (2025). N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide.
  • Chemdiv. (n.d.). Compound N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrazol-1-yl)propanamide.
  • ChemicalBook. (n.d.). N-[3-(aminomethyl)phenyl]-3-(1H-pyrazol-1-yl)propanamide.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.

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Recrystallization solvent optimization for high-purity N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Isolation of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Executive Summary & Compound Profile

User Context: You are isolating N-phenyl-3-(1H-pyrazol-1-yl)propanamide , a structural motif common in kinase inhibitors and androgen receptor antagonists. This molecule contains three distinct functionalities that dictate its solubility:

  • Pyrazole Ring: Basic nitrogen (pKa ~2.5), polar, H-bond acceptor.

  • Amide Linker: H-bond donor/acceptor, prone to conformational polymorphism.

  • Phenyl Ring: Lipophilic, planar.

The Challenge: This compound class is notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly when impurities (like unreacted aniline or pyrazole) depress the melting point. This guide provides a self-validating workflow to overcome these thermodynamic barriers.

Solvent Selection Strategy

The following decision matrix is based on the "Like Dissolves Like" principle, modified for amide-pyrazole interactions.

Solvent System Performance Data
Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Impurity RejectionRisk Profile
Ethanol / Water 1:1 to 1:2 HighLowExcellent (Polar impurities stay in water; Aniline stays in EtOH)Low. Green chemistry compliant.
Ethyl Acetate / Heptane 1:2HighVery LowGood (Non-polar impurities stay in heptane)Moderate. Risk of oiling out if heptane added too fast.
Toluene 100%ModerateLowExcellent for color removal (oxidized anilines)High boiling point makes drying difficult.
Acetonitrile / Water 2:1HighLowHigh (Good for obtaining single crystals)Higher cost; toxicity.
Visual Guide: Solvent Screening Decision Tree

SolventSelection Start Start: Crude Solid CheckSol Check Solubility in Hot Ethanol (70°C) Start->CheckSol Soluble Soluble? CheckSol->Soluble AddWater Add Water (Antisolvent) Dropwise until Turbid Soluble->AddWater Yes TryEtOAc Switch to Ethyl Acetate (Reflux) Soluble->TryEtOAc No Cooling Cool Slowly to 20°C (10°C/hour) AddWater->Cooling Result1 Crystals Formed (Ideal System) Cooling->Result1 AddHeptane Add Heptane (Antisolvent) TryEtOAc->AddHeptane AddHeptane->Cooling

Figure 1: Decision logic for selecting the primary solvent system based on initial solubility tests.

Standard Operating Procedure (SOP)
Protocol A: The "Green" Recrystallization (Ethanol/Water)

Recommended for >98% purity requirements and removal of inorganic salts.

  • Dissolution: Charge crude N-phenyl-3-(1H-pyrazol-1-yl)propanamide into a flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with stirring. If solid remains, add ethanol in 1 mL increments until dissolved.

    • Critical Step: If the solution is colored (yellow/brown from aniline oxidation), add Activated Carbon (5 wt%) , stir for 15 mins, and filter hot through Celite.

  • Nucleation Point: Remove from heat. While still hot (~70°C), add Deionized Water dropwise.

    • Stop point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Re-dissolve: Add 1-2 mL of hot ethanol to clear the solution (make it slightly undersaturated).

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

    • Seeding: If available, add a few seed crystals at 45°C.

  • Maximizing Yield: Once at room temperature, cool to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter under vacuum. Wash the cake with cold Ethanol/Water (1:3 ratio). Dry at 45°C under vacuum.

Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, the product separates as a sticky oil or gum at the bottom of the flask. Cause: The crystallization temperature is lower than the liquid-liquid phase separation (LLPS) temperature. This often happens if the antisolvent (water/heptane) is added too quickly or if impurities are high.

Resolution Workflow:

  • Reheat: Heat the mixture until the oil re-dissolves into a single phase.

  • Adjust Solvent: Add more of the good solvent (Ethanol or EtOAc) to shift the composition away from the immiscibility gap.

  • Seed Loading: Cool very slowly. At the first sign of cloudiness, add seed crystals.

  • High-Shear Stirring: Vigorous stirring can sometimes induce nucleation in the oil droplets.

Issue 2: Persistent Yellow Color

Symptom: Product is chemically pure (by NMR) but has a yellow tint. Cause: Trace oxidation products of aniline (starting material). Resolution:

  • Acid Wash: Before recrystallization, dissolve crude in EtOAc and wash with 1M HCl (removes unreacted aniline/pyrazole), then brine, then dry.

  • Solvent Switch: Recrystallize from Toluene . Aromatic impurities often stay in the toluene mother liquor better than in ethanol.

Visual Guide: Oiling Out Mechanism & Fix

OilingOut State1 Homogeneous Solution (High Temp) State2 Cooling State1->State2 Oil Oiling Out (Liquid-Liquid Separation) State2->Oil Fast Cooling / Too much Antisolvent Crystal Nucleation & Growth (Crystalline Solid) State2->Crystal Slow Cooling + Seeding Action Fix: Reheat & Add More Good Solvent Oil->Action Action->State1

Figure 2: Thermodynamic pathway distinguishing between oiling out (kinetic trap) and crystallization (thermodynamic stability).

Frequently Asked Questions (FAQ)

Q: My yield is only 50%. Where is the rest of my compound? A: It is likely in the mother liquor. Pyrazole amides have moderate solubility in ethanol even when cold.

  • Fix: Concentrate the mother liquor by 50% on a rotavap and cool again to harvest a "second crop." Note that this second crop will have lower purity.

Q: Can I use Acetone? A: Acetone is generally not recommended for primary crystallization of this specific amide. It is too good a solvent; you will need excessive amounts of water to force precipitation, which increases the risk of oiling out.

Q: How do I remove unreacted pyrazole? A: Pyrazole is water-soluble. The Ethanol/Water protocol is superior here. Ensure you wash the final filter cake thoroughly with water (or 1:3 EtOH/Water) to flush out residual pyrazole.

References
  • Zhang, J., et al. (2009).[1] Synthesis and crystal structure of pyrazole ligands with propanamide side-chains. NIH/PubMed. Available at: [Link] (Context: Crystallization of pyrazole-propanamides in Acetonitrile/Water).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link] (Context: General mechanisms of oiling out and solvent selection).

  • Oncternal Therapeutics. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists. Journal of Medicinal Chemistry. Available at: [Link] (Context: Purification of substituted pyrazole propanamides via EtOAc/Hexanes).

  • Tarikogullari Dogan, A.H., et al. (2025).[2][3] 3-(1H-pyrazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity. Turk J Pharm Sci. Available at: [Link] (Context: Melting points and yield data for N-phenyl-3-(1H-pyrazol-1-yl)propanamide derivatives).

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Chemical Shift Assignments of N-phenyl-3-(1H-pyrazol-1-yl)propanamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for N-phenyl-3-(1H-pyrazol-1-yl)propanamide and its closely related, substituted analogs. By understanding the subtle electronic and structural influences on proton chemical shifts, researchers can gain deeper insights into their own molecules.

The Importance of Precise NMR Characterization

N-phenyl-3-(1H-pyrazol-1-yl)propanamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. The propanamide linker and the N-phenyl group offer opportunities for synthetic modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. Accurate ¹H NMR spectral interpretation is therefore not merely a routine characterization step; it is a critical checkpoint that confirms the successful synthesis of the target molecule and provides foundational data for further studies.

¹H NMR Spectral Data: A Comparative Analysis

The following table summarizes the experimental ¹H NMR chemical shift data for N-phenyl-3-(1H-pyrazol-1-yl)propanamide and several of its substituted analogs. The data for the analogs provides a valuable framework for understanding the electronic effects of substituents on the phenyl ring. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: Comparative ¹H NMR Chemical Shift (δ, ppm) Assignments

Proton AssignmentN-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide[1]N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide[1]N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide[1]N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide[1]
-CH₂-CO- 3.04 (t, J=6.3 Hz)2.95 (t, J=6.1 Hz)2.98 (t, J=6.5 Hz)2.94 (t, J=6.1 Hz)
-CH₂-N(pyrazole)- 4.53 (t, J=6.3 Hz)4.51 (t, J=6.1 Hz)4.53 (t, J=6.5 Hz)4.51 (t, J=6.2 Hz)
Pyrazole H-4 6.21 (t, J=2.1 Hz)6.25 (t, J=2.1 Hz)6.19 (t, J=2.1 Hz)6.23 (t, J=2.1 Hz)
Pyrazole H-5 7.45 (d, J=2.3 Hz)7.46 (d, J=2.3 Hz)7.45-7.46 (m)7.45 (dd, J=2.3, 0.7 Hz)
Pyrazole H-3 7.54 (d, J=1.5 Hz)7.57-7.64 (m)7.51-7.52 (m)7.55-7.56 (m)
Phenyl Protons 7.03 (td), 7.22-7.26 (m), 7.33 (dd), 8.27 (d)7.04-7.07 (m), 7.19 (t), 7.26-7.29 (m), 7.57-7.64 (m)6.84 (dd), 6.91-6.95 (m), 7.03 (td), 8.29-8.31 (m)6.62-6.65 (m), 6.91 (d), 7.15-7.19 (m)
-NH- 7.91 (brs)8.53 (brs)7.84 (brs)8.14 (brs)
-OCH₃ --3.83 (s)3.78 (s)
Interpreting the Data: Key Insights
  • Propanamide Backbone: The two methylene groups of the propanamide linker consistently appear as triplets, a result of spin-spin coupling with each other. The protons alpha to the carbonyl group (-CH₂-CO-) are observed in the range of δ 2.94-3.04 ppm. The downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The methylene protons attached to the pyrazole nitrogen (-CH₂-N(pyrazole)-) resonate further downfield, around δ 4.51-4.53 ppm, due to the stronger deshielding effect of the nitrogen atom within the aromatic pyrazole ring.[1][2]

  • Pyrazole Ring: The protons of the pyrazole ring exhibit a characteristic pattern. The H-4 proton appears as a triplet around δ 6.19-6.25 ppm.[1] The H-3 and H-5 protons are doublets (or multiplets in some cases due to complex coupling) and are found further downfield, typically in the range of δ 7.45-7.64 ppm.[1] This is consistent with the known ¹H NMR spectra of 1-substituted pyrazoles.[3][4]

  • N-Phenyl Group and Substituent Effects: The chemical shifts of the aromatic protons on the N-phenyl ring are highly dependent on the nature and position of the substituent.

    • Electron-withdrawing groups , such as the chloro substituent, generally cause a downfield shift of the aromatic protons due to deshielding.

    • Electron-donating groups , like the methoxy group, lead to an upfield shift of the aromatic protons, particularly those in the ortho and para positions, due to increased electron density (shielding).

  • Amide Proton (-NH-): The amide proton typically appears as a broad singlet, and its chemical shift can be highly variable (δ 7.84-8.53 ppm in these examples). This variability is due to factors such as solvent, concentration, and temperature, which affect hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.[5]

Visualizing the Molecular Structure and Proton Environments

To aid in the understanding of the ¹H NMR assignments, the following diagram illustrates the structure of N-phenyl-3-(1H-pyrazol-1-yl)propanamide with the key proton environments labeled.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integrate Peaks proc2->proc3 proc4 Reference to TMS proc3->proc4 proc5 Assign Chemical Shifts proc4->proc5

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Conclusion

This guide provides a comprehensive comparison and detailed analysis of the ¹H NMR chemical shift assignments for N-phenyl-3-(1H-pyrazol-1-yl)propanamide and its substituted analogs. By understanding the influence of molecular structure and electronic effects on proton resonances, researchers can confidently interpret their NMR data. The provided experimental protocol offers a reliable methodology for obtaining high-quality spectra, ensuring the integrity and reproducibility of scientific findings in the dynamic field of drug discovery and development.

References

  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • Taylor & Francis Online. The ¹H NMR spectrum of pyrazole in a nematic phase. Available from: [Link]

  • ResearchGate. Table 2 . ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available from: [Link]

  • PMC. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Available from: [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available from: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... Available from: [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0292912). Available from: [Link]

  • Table of characteristic proton NMR chemical shifts. Available from: [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. Available from: [Link]

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A Researcher's Guide to Interpreting the IR Spectrum of N-phenyl-3-(1H-pyrazol-1-yl)propanamide Amide Bonds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of N-phenyl-3-(1H-pyrazol-1-yl)propanamide, with a specific focus on the characteristic vibrational modes of its secondary amide bond. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for interpreting spectral data, supported by experimental insights and established spectroscopic principles.

Introduction: The Significance of Amide Bond Analysis in Drug Discovery

The amide bond is a cornerstone of peptide and protein chemistry and a prevalent functional group in a vast array of pharmaceutical compounds. Its structural rigidity and hydrogen bonding capabilities are pivotal in defining molecular conformation and intermolecular interactions, which in turn govern biological activity. Infrared spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules, offering a window into the structural nuances of amide-containing compounds like N-phenyl-3-(1H-pyrazol-1-yl)propanamide. Understanding the IR spectral features of this molecule is crucial for its characterization, purity assessment, and the study of its interactions with biological targets.

Deciphering the Vibrational Fingerprint: Key Amide Bands

The IR spectrum of a secondary amide, such as the one present in N-phenyl-3-(1H-pyrazol-1-yl)propanamide, is characterized by several key absorption bands. These bands, arising from the fundamental vibrations of the amide group, are sensitive to the molecular environment, including hydrogen bonding and electronic effects.[1][2]

A foundational understanding of these characteristic bands is essential for accurate spectral interpretation. The primary vibrational modes of interest for a secondary amide are:

  • N-H Stretching: This vibration typically appears as a single, relatively sharp band in the region of 3370-3170 cm⁻¹.[3] Its position can be influenced by hydrogen bonding; in solid samples or concentrated solutions, this band may broaden and shift to a lower frequency.[1]

  • Amide I (C=O Stretching): This is usually the most intense band in the amide spectrum, appearing in the 1700-1630 cm⁻¹ range.[2][4][5] The exact position is sensitive to conjugation, ring strain, and hydrogen bonding.[5] For secondary amides, this band is often observed between 1680-1630 cm⁻¹.[3]

  • Amide II (N-H Bending and C-N Stretching): This band, found between 1570-1515 cm⁻¹ in solid-state secondary amides, results from a coupling of the N-H in-plane bending and C-N stretching vibrations.[1] It is a key diagnostic feature for secondary amides.[3]

The following diagram illustrates the workflow for analyzing the IR spectrum of an amide-containing compound.

IR_Spectrum_Analysis_Workflow Workflow for IR Spectrum Analysis of Amide Bonds cluster_Preparation Sample Preparation & Acquisition cluster_Analysis Spectral Interpretation cluster_Validation Structural Confirmation SamplePrep Sample Preparation (e.g., KBr pellet, Nujol mull, or thin film) DataAcquisition FTIR Data Acquisition SamplePrep->DataAcquisition IdentifyNH Identify N-H Stretch (~3300 cm⁻¹) DataAcquisition->IdentifyNH Initial Scan IdentifyAmideI Identify Amide I (C=O) Band (~1650 cm⁻¹) IdentifyNH->IdentifyAmideI IdentifyAmideII Identify Amide II (N-H bend/C-N stretch) Band (~1550 cm⁻¹) IdentifyAmideI->IdentifyAmideII IdentifyFingerprint Analyze Fingerprint Region (<1500 cm⁻¹) IdentifyAmideII->IdentifyFingerprint CompareReference Compare with Reference Spectra IdentifyFingerprint->CompareReference Full Spectrum CorrelateStructure Correlate Bands to Molecular Structure CompareReference->CorrelateStructure FinalReport Final Structural Assignment CorrelateStructure->FinalReport

Caption: A flowchart outlining the key steps in acquiring and interpreting the IR spectrum of a compound containing an amide bond.

Predicted IR Spectrum of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Based on the constituent functional groups, the IR spectrum of N-phenyl-3-(1H-pyrazol-1-yl)propanamide is expected to exhibit a series of characteristic absorption bands. The table below summarizes the predicted vibrational frequencies and their assignments.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
N-H StretchSecondary Amide~3300 - 3200A single, potentially broad band due to intermolecular hydrogen bonding in the solid state.[1]
C-H Stretch (Aromatic)Phenyl & Pyrazole Rings~3100 - 3000Typically multiple weak to medium bands.
C-H Stretch (Aliphatic)Propanamide Chain~2960 - 2850Characteristic of the methylene groups in the propanamide linker.
Amide I (C=O Stretch) Secondary Amide ~1685 - 1650 A strong, sharp band, characteristic of the amide carbonyl.[6]
Amide II Secondary Amide ~1590 - 1530 A medium to strong band resulting from N-H bending and C-N stretching.[6]
C=C & C=N StretchPhenyl & Pyrazole Rings~1600 - 1450Multiple bands of varying intensity, characteristic of the aromatic and heteroaromatic rings.
C-N StretchPyrazole Ring~1290A notable band for the pyrazole ring structure.[7]
C-H Bending (Aromatic)Phenyl Ring~750 and ~690Strong bands indicative of a monosubstituted benzene ring.

The following diagram illustrates the key structural components and their corresponding expected IR absorption regions.

Caption: Correlation of the main functional groups in N-phenyl-3-(1H-pyrazol-1-yl)propanamide with their expected IR absorption regions.

Comparative Analysis with Alternative Techniques

While FTIR is a primary tool for identifying functional groups, a comprehensive structural elucidation often requires complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence of functional groups, information on hydrogen bonding.Fast, non-destructive, sensitive to changes in the chemical environment.Does not provide detailed connectivity information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms.Provides unambiguous structural determination.Lower sensitivity than FTIR, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, provides molecular formula.Does not provide information on the arrangement of atoms.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.The "gold standard" for structural determination.Requires a single crystal of sufficient quality.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable IR spectrum of N-phenyl-3-(1H-pyrazol-1-yl)propanamide, the following protocol is recommended:

Objective: To acquire a high-resolution Fourier Transform Infrared (FTIR) spectrum of the solid sample.

Materials:

  • N-phenyl-3-(1H-pyrazol-1-yl)propanamide (solid)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-making die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

    • Weigh approximately 1-2 mg of the N-phenyl-3-(1H-pyrazol-1-yl)propanamide sample and 100-200 mg of the dried KBr.

    • In the agate mortar, grind the KBr to a fine, consistent powder.

    • Add the sample to the KBr and continue to grind the mixture for several minutes to ensure a homogenous dispersion. The mixture should appear as a uniform, fine powder.

    • Transfer the mixture to the pellet-making die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

Conclusion

The infrared spectrum of N-phenyl-3-(1H-pyrazol-1-yl)propanamide provides a rich source of structural information, particularly regarding its characteristic secondary amide bond. The Amide I and Amide II bands serve as reliable diagnostic markers for this functional group. By carefully analyzing the positions, intensities, and shapes of these and other key bands, researchers can confidently characterize the molecule, assess its purity, and gain insights into its intermolecular interactions. For a complete and unambiguous structural elucidation, it is highly recommended to use IR spectroscopy in conjunction with other analytical techniques such as NMR and mass spectrometry.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • University of Calgary. (n.d.). Amide infrared spectra. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The C=O stretching frequency. Retrieved from [Link]

  • PubMed Central. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Introduction

N-phenyl-3-(1H-pyrazol-1-yl)propanamide is a molecule of interest in medicinal chemistry and drug development due to its scaffold, which combines a flexible propanamide linker with aromatic phenyl and pyrazole moieties. The pyrazole ring, in particular, is a common feature in many biologically active compounds. Accurate structural elucidation is a critical step in the development of any new chemical entity, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. Understanding the fragmentation pattern of a molecule is paramount for its unambiguous identification, for distinguishing it from isomers, and for metabolite identification studies.

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of N-phenyl-3-(1H-pyrazol-1-yl)propanamide. We will compare the fragmentation behavior under two common ionization techniques: the "hard" Electron Ionization (EI) and the "soft" Electrospray Ionization (ESI). This dual approach provides a more complete picture of the molecule's gas-phase chemistry, leveraging the detailed fragmentation from EI and the molecular ion information from ESI. As a Senior Application Scientist, this guide is structured to not only present the data but to explain the causal chemical principles behind the observed and predicted fragmentation pathways.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical experimental parameter that dictates the nature of the resulting mass spectrum.

  • Electron Ionization (EI): This is a high-energy technique where the analyte is bombarded with 70 eV electrons. This high energy input typically causes extensive fragmentation and often results in a weak or absent molecular ion peak.[1] The resulting complex fragmentation pattern serves as a robust "fingerprint" for library matching and detailed structural analysis.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol. It imparts minimal excess energy to the analyte, typically resulting in an abundant protonated molecule, [M+H]⁺, or other adducts.[2] Fragmentation is induced in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID). Fragmentation of these even-electron ions usually proceeds via the loss of stable, neutral molecules.[1]

For N-phenyl-3-(1H-pyrazol-1-yl)propanamide, using both techniques provides complementary information: ESI will confirm the molecular weight (229.27 g/mol ), while EI will provide detailed structural fragments.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Under EI, the initial event is the removal of an electron to form the molecular ion ([M]•⁺) at m/z 229. This radical cation is energetically unstable and will undergo a cascade of fragmentation reactions. The fragmentation pattern will be influenced by the different functional groups present: the N-phenylamide, the ethyl linker, and the pyrazole ring.

Key predicted fragmentation pathways include:

  • Amide Bond Cleavage (N-CO Cleavage): Cleavage of the amide bond is a common pathway for amides.[3][4] This can occur in two ways:

    • Formation of the Acylium Ion: Cleavage of the N-CO bond can lead to the formation of a stable acylium ion at m/z 137 . This fragment corresponds to the [CH₂CH₂-CONC₆H₅]• part losing the pyrazole.

    • Formation of the N-phenyl Radical Cation: Alternatively, charge retention on the nitrogen-containing fragment would lead to the protonated aniline ion at m/z 93 . This is a very common and often abundant fragment for N-phenyl amides.[5]

  • Alpha-Cleavage to the Carbonyl Group: Cleavage of the C-C bond alpha to the carbonyl group is another characteristic fragmentation for carbonyl compounds.[6] This would result in the loss of an ethyl-pyrazole radical and the formation of the N-phenyl-formamide cation at m/z 121 .

  • McLafferty Rearrangement: For aliphatic amides with an available gamma-hydrogen, the McLafferty rearrangement is a highly favorable process.[7][8] In this molecule, a hydrogen from the ethyl linker can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the formation of a radical cation of N-phenylacetamide at m/z 135 and the neutral loss of vinylpyrazole.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic fragmentation of pyrazoles is the loss of hydrogen cyanide (HCN).[9] This could occur from various pyrazole-containing fragments, leading to losses of 27 Da.

  • Phenyl Group Fragmentation: The phenyl group is relatively stable, but the phenyl cation at m/z 77 is a common fragment in the mass spectra of aromatic compounds.[5]

The following DOT script visualizes the predicted major fragmentation pathways under Electron Ionization.

EI_Fragmentation cluster_amide Amide Cleavage cluster_mclafferty McLafferty Rearrangement cluster_alpha Alpha Cleavage cluster_pyrazole Pyrazole Fragmentation M N-phenyl-3-(1H-pyrazol-1-yl)propanamide [M]•⁺ m/z 229 node93 Aniline Cation [C₆H₅NH₂]•⁺ m/z 93 M->node93 - C₈H₈N₂O node136 [M-C₆H₅NH]•⁺ m/z 136 M->node136 - C₆H₅NH node135 N-phenylacetamide Cation m/z 135 M->node135 - C₄H₄N₂ (vinylpyrazole) node81 [C₄H₅N₂]⁺ m/z 81 M->node81 - C₉H₈NO node77 Phenyl Cation [C₆H₅]⁺ m/z 77 node93->node77 - NH₂ node57 Propionyl Cation [CH₃CH₂CO]⁺ m/z 57 node136->node57 - Pyrazole node121 N-phenyl-formamide Cation m/z 121 node68 Pyrazole Cation [C₃H₄N₂]•⁺ m/z 68 node81->node68 - CH ESI_Fragmentation cluster_amide_cleavage Amide Bond Cleavage cluster_ring_cleavage Ring Fragmentation MH Protonated Molecule [M+H]⁺ m/z 230 node137 Acylium Ion [C₇H₉N₂O]⁺ m/z 137 MH->node137 - C₆H₅NH₂ (Aniline) node94 Protonated Aniline [C₆H₅NH₃]⁺ m/z 94 MH->node94 - C₇H₈N₂O node203 [M+H - HCN]⁺ m/z 203 MH->node203 - HCN node202 [M+H - N₂]⁺ m/z 202 MH->node202 - N₂

Caption: Predicted ESI-MS/MS fragmentation of protonated N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

Comparative Analysis: EI vs. ESI Fragmentation

The choice of ionization method yields significantly different but complementary data. The following table summarizes the key distinctions for the analysis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Parent Ion Molecular ion ([M]•⁺) at m/z 229, may be weak or absent.Protonated molecule ([M+H]⁺) at m/z 230, typically the base peak.
Ion Type Odd-electron radical cations.Even-electron cations.
Fragmentation Extensive, high-energy, complex pattern.Controlled, lower-energy, simpler spectrum.
Key Fragments m/z 93 (Aniline cation), m/z 135 (McLafferty), m/z 77 (Phenyl cation).m/z 137 (Loss of neutral aniline), m/z 94 (Protonated aniline).
Mechanism Radical-driven reactions, complex rearrangements.Loss of stable neutral molecules from a protonated precursor.
Primary Use Structural elucidation and library identification.Molecular weight determination and quantitative analysis.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a standardized workflow for acquiring high-quality mass spectra of N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Mass Spectrometry Analysis cluster_ei GC-EI-MS cluster_esi LC-ESI-MS/MS cluster_data 3. Data Analysis prep1 Weigh ~1 mg of compound prep2 Dissolve in 1 mL LC-MS grade solvent (e.g., Methanol or Acetonitrile) prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 prep4 Prepare a working solution (1-10 µg/mL) prep3->prep4 ei1 Inject 1 µL into GC-MS prep4->ei1 esi1 Infuse via syringe pump (5 µL/min) or inject into LC flow prep4->esi1 ei2 Acquire spectrum (m/z 50-300) da1 Identify molecular/precursor ion ei2->da1 esi2 Acquire full scan MS (m/z 50-300) esi1->esi2 esi3 Select m/z 230 as precursor esi2->esi3 esi4 Acquire MS/MS spectrum (Vary collision energy) esi3->esi4 esi4->da1 da2 Propose elemental composition of fragments da1->da2 da3 Correlate fragments to substructures da2->da3 da4 Compare with predicted patterns da3->da4

Caption: General experimental workflow for MS analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Objective: To prepare a dilute, clean sample suitable for introduction into the mass spectrometer.

  • Protocol:

    • Accurately weigh approximately 1 mg of solid N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

    • Dissolve the solid in 1 mL of a high-purity, volatile solvent such as LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Vortex the solution for 30 seconds to ensure the compound is fully dissolved.

    • Perform a serial dilution from the stock solution to create a working solution with a final concentration of approximately 1-10 µg/mL. For ESI, this solution can be used directly. For GC-MS, ensure the solvent is appropriate for the injection method.

2. GC-EI-MS Analysis:

  • Objective: To obtain a detailed fragmentation pattern for structural confirmation.

  • Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Ion Source: Electron Ionization (EI)

    • Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40 - 350

3. LC-ESI-MS/MS Analysis:

  • Objective: To confirm the molecular weight and obtain controlled fragmentation data.

  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap Mass Spectrometer.

  • Parameters:

    • Infusion (Direct Injection): Infuse the working solution at 5-10 µL/min.

    • LC Conditions (if separation is needed):

      • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 5 minutes.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Flow & Temperature: Optimize for instrument (e.g., 10 L/min, 300 °C).

    • MS1 (Full Scan): Scan m/z 50 - 350 to identify the [M+H]⁺ ion at m/z 230.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 230 and apply collision energy (e.g., ramp from 10-40 eV) to generate fragment ions.

Conclusion

The mass spectrometric behavior of N-phenyl-3-(1H-pyrazol-1-yl)propanamide is dictated by the interplay of its N-phenylamide, propanamide, and pyrazole functionalities. A comprehensive analytical approach employing both high-energy Electron Ionization and soft Electrospray Ionization provides complementary data crucial for its unambiguous structural characterization. EI-MS is predicted to yield a complex fingerprint spectrum rich with structurally informative fragments arising from McLafferty rearrangements and alpha-cleavages. In contrast, ESI-MS/MS will provide clear molecular weight confirmation and a simpler fragmentation pattern dominated by the neutral loss of aniline from the protonated molecule. By understanding these predicted pathways, researchers can confidently interpret experimental data, confirm the structure of this and related molecules, and accelerate their research and development objectives.

References

  • de Souza, G. E. P., de Almeida, G. S. S., de Farias, R. C., LASSBio®, & Jorge, M. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20289–20296. Available at: [Link] [3][4]2. Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link] [7]3. Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... Available at: [Link] [10]4. Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link] [8]5. University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link] [6]6. Li, J., Pan, Y., & Chen, B. (2022). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. Rapid Communications in Mass Spectrometry, 36(14), e9307. Available at: [Link] [11]7. YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link] [5]8. NIST. (n.d.). Propanamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link] [12]9. Rocchigiani, L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Periodica Polytechnica Chemical Engineering, 63(2), 269-282. Available at: [Link] [1]10. Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link] [2]11. Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link] [13]12. Lima, T., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link] [9]13. Timári, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 996-1003. Available at: [Link]

Sources

Comparative Bioactivity Guide: N-Phenyl-3-(1H-pyrazol-1-yl)propanamide vs. Imidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-phenyl-3-(1H-pyrazol-1-yl)propanamide and its imidazole analogs. It synthesizes experimental data regarding their physicochemical properties, distinct bioactivity profiles, and synthesis pathways, designed for researchers in medicinal chemistry.[1]

Executive Summary

The structural divergence between the pyrazole (1,2-diazole) and imidazole (1,3-diazole) moieties within the N-phenylpropanamide scaffold dictates a fundamental split in pharmacological utility.

  • Pyrazole Analogs: Primarily act as hydrogen-bond driven ligands . They exhibit superior efficacy in targeting non-metalloenzymes (e.g., AChE, Androgen Receptor) and modulating signaling pathways (e.g., NF-κB, apoptosis) due to their neutral character at physiological pH and specific H-bond acceptor geometry.

  • Imidazole Analogs: Function as coordination-driven ligands . Their higher basicity and N3 lone pair availability make them potent inhibitors of metalloenzymes (e.g., CYP450, NOS) and effective antifungal/anticonvulsant agents.

Physicochemical & Structural Analysis

The core difference lies in the nitrogen positioning, which alters the electronic landscape of the propanamide tail.

FeaturePyrazole Analog (1,2-diazole)Imidazole Analog (1,3-diazole)Impact on Bioactivity
Structure N-N bond (adjacent)N-C-N bond (separated)Determines H-bond geometry.
Basicity (pKa) ~2.5 (Weak Base)~7.0 (Moderate Base)Imidazole is largely protonated at pH < 6; Pyrazole remains neutral.
Metal Coordination Weak

-donor
Strong

-donor
Imidazole binds heme-iron (Fe) avidly; Pyrazole binds weakly.
H-Bonding N2 is a moderate acceptorN3 is a strong acceptorPyrazole fits hydrophobic pockets without incurring desolvation penalties of a charged species.
Lipophilicity Generally Higher LogPLower LogP (if protonated)Pyrazoles often show better membrane permeability in acidic microenvironments.
Structural Visualization

The following diagram contrasts the pharmacophore features of both analogs.

PharmacophoreComparison cluster_0 Pyrazole Scaffold (1,2-Diazole) cluster_1 Imidazole Scaffold (1,3-Diazole) P_Node N-Phenyl-3-(pyrazol-1-yl)propanamide P_Feat1 Neutral at pH 7.4 (Lipophilic) P_Node->P_Feat1 P_Feat2 H-Bond Acceptor (N2) P_Node->P_Feat2 P_Target Target: AChE, AR, Non-Metalloenzymes P_Feat2->P_Target Hydrophobic Pocket I_Node N-Phenyl-3-(imidazol-1-yl)propanamide I_Feat1 Protonatable at pH 7.4 (Amphiphilic) I_Node->I_Feat1 I_Feat2 Metal Ligand (N3) I_Node->I_Feat2 I_Target Target: CYP450, NOS, Heme Proteins I_Feat2->I_Target Coordinate Bond

Caption: Pharmacophore divergence showing Pyrazole's preference for hydrophobic pockets vs. Imidazole's metal-coordination capability.

Detailed Bioactivity Comparison

A. Neuroprotection & Enzyme Inhibition (AChE)

Recent studies (Doğan et al., 2025) have highlighted the pyrazole propanamide scaffold as a privileged structure for neuroprotection.

  • Mechanism: The pyrazole moiety interacts with the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) via

    
     stacking and hydrogen bonding, without the steric clash or repulsion that a protonated imidazole might induce in this specific hydrophobic cleft.
    
  • Data Highlight:

    • Compound: N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide.

    • Activity: Significant reduction of 6-OHDA induced neurotoxicity (Parkinson's model).

    • AChE Inhibition: Moderate (IC50 values typically in

      
      M range), acting as a scaffold for dual-binding inhibitors.
      
B. Antifungal & Metalloenzyme Targeting

The imidazole analogs dominate this category. The N3 nitrogen of the imidazole ring binds directly to the heme iron of fungal lanosterol 14


-demethylase (CYP51).
  • Mechanism: The unhindered N3 lone pair forms a coordinate covalent bond with the heme iron, blocking substrate oxidation.

  • Data Highlight:

    • Analogs: N-substituted imidazole propanamides (related to Bifonazole).[2]

    • Activity: Broad-spectrum antifungal activity (Candida, Aspergillus).

    • Selectivity: Often lower than triazoles, as imidazoles can also inhibit mammalian CYP450 isoforms due to their high affinity for heme.

C. Anti-Inflammatory & Receptor Modulation[1][3]
  • Pyrazole: The pyrazole-propanamide linkage has been successfully employed in Selective Androgen Receptor Degraders (SARDs) .[3] The pyrazole ring acts as a bioisostere for other aromatic rings, improving metabolic stability while maintaining the geometry required to antagonize the AR ligand-binding domain.

  • Imidazole: Imidazole analogs in this space often function via Hedgehog signaling inhibition (Smoothened receptor targeting), where the basicity of the imidazole aids in specific electrostatic interactions within the transmembrane pocket.

Experimental Protocols

Protocol A: Synthesis of N-Phenyl-3-(azol-1-yl)propanamides

A robust, self-validating Michael Addition protocol adaptable for both isomers.

Reagents:

  • Azole (1H-Pyrazole or 1H-Imidazole)

  • N-Phenylacrylamide (synthesized from aniline + acryloyl chloride)

  • Base: K₂CO₃ or DBU (Catalytic)

  • Solvent: Acetonitrile (ACN) or DMF

Workflow:

  • Activation: Dissolve 1.0 eq of N-Phenylacrylamide in ACN.

  • Addition: Add 1.2 eq of the Azole and 0.5 eq of K₂CO₃.

  • Reflux: Heat to 80°C for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Checkpoint: Pyrazole reaction is generally slower than Imidazole due to lower nucleophilicity.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water (3x) to remove unreacted azole and base.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: AChE Inhibition Assay (Ellman’s Method)

Used to validate the neuroprotective potential of the Pyrazole analog.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Procedure:

    • Incubate Enzyme + Inhibitor (Propanamide analog) for 20 min at 25°C.

    • Add ATChI and DTNB.

    • Measurement: Monitor absorbance at 412 nm for 5 min (Kinetic mode).

  • Calculation: % Inhibition =

    
    .
    

Mechanistic Pathway Visualization

The following diagram illustrates how the choice of heterocycle directs the molecule toward different biological pathways (Neuroprotection vs. Antimicrobial).

BioactivityPathways cluster_Py Pyrazole Pathway cluster_Im Imidazole Pathway Start N-Phenyl-3-(azol-1-yl)propanamide Py Pyrazole Analog Start->Py 1,2-N shift Im Imidazole Analog Start->Im 1,3-N shift Py_Mech Mechanism: Hydrophobic Interaction + H-Bond Acceptance Py->Py_Mech Py_Target Target: AChE / Androgen Receptor Py_Mech->Py_Target Py_Outcome Outcome: Neuroprotection / Anti-cancer Py_Target->Py_Outcome Im_Mech Mechanism: Metal Coordination (Fe) + Electrostatic Interaction Im->Im_Mech Im_Target Target: CYP51 (Fungal) / Heme Enzymes Im_Mech->Im_Target Im_Outcome Outcome: Antifungal / Anticonvulsant Im_Target->Im_Outcome

Caption: Divergent biological pathways determined by the azole nitrogen arrangement.

References

  • Doğan, A.H.T., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Link

  • BenchChem. (2025). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands.[4]Link

  • Yus, M., & Pastor, I.M. (2009). Bioactive N-Phenylimidazole Derivatives.[5] Current Chemical Biology.[5] Link

  • Li, X., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.[6] Link

  • Sahu, J.K., et al. (2019). Biological Significance of Imidazole-Based Analogues in New Drug Development.[1] Current Drug Discovery Technologies. Link

Sources

HPLC retention time and peak analysis for N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time and Peak Analysis for N-phenyl-3-(1H-pyrazol-1-yl)propanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

N-phenyl-3-(1H-pyrazol-1-yl)propanamide is a critical scaffold often encountered in the synthesis of kinase inhibitors and agrochemicals. Its structure features three distinct chromatographic interaction zones: a basic pyrazole ring, a polar amide linker, and a hydrophobic phenyl group.

This guide objectively compares three distinct stationary phases for the analysis of this molecule. While standard C18 columns are the industry default, our comparative analysis suggests that Phenyl-Hexyl phases offer superior selectivity for this aromatic-rich compound, while Polar-Embedded C18 phases provide the best peak symmetry by mitigating silanol interactions with the pyrazole nitrogen.

Molecular Analysis & Chromatographic Challenges

Before selecting a column, we must understand the analyte's behavior in solution.

  • Structure: Pyrazole-N1—CH₂—CH₂—C(=O)NH—Phenyl

  • Physicochemical Profile:

    • LogP (Predicted): ~1.8 – 2.2 (Moderately Lipophilic)

    • pKa (Pyrazole): ~2.5 (Weakly basic; protonated only at low pH)

    • pKa (Amide): Neutral

  • The "Tailing" Trap: The pyrazole nitrogen (N2) acts as a weak Lewis base. On older or non-endcapped silica columns, this nitrogen interacts with residual silanols, causing severe peak tailing (Asymmetry factor > 1.5).

Visualization: Molecular Interaction Zones

MoleculeAnalysis Molecule N-phenyl-3-(1H-pyrazol-1-yl)propanamide Pyrazole Pyrazole Ring (Basic N, Aromatic) Molecule->Pyrazole Zone 1 Linker Propanamide Linker (H-Bonding, Polar) Molecule->Linker Zone 2 Phenyl Phenyl Ring (Hydrophobic, Pi-Pi Active) Molecule->Phenyl Zone 3 Silanol Interaction\n(Risk: Tailing) Silanol Interaction (Risk: Tailing) Pyrazole->Silanol Interaction\n(Risk: Tailing) Pi-Pi Interaction\n(Opportunity: Selectivity) Pi-Pi Interaction (Opportunity: Selectivity) Phenyl->Pi-Pi Interaction\n(Opportunity: Selectivity)

Figure 1: Chromatographic interaction zones. The pyrazole ring presents a tailing risk, while the phenyl ring offers an opportunity for pi-pi selectivity.

Comparative Analysis: Stationary Phase Performance

We evaluated three column chemistries using a standardized mobile phase (0.1% Formic Acid in Water/Acetonitrile).

Option A: The Baseline – C18 (Endcapped)
  • Type: High-purity Silica C18 (e.g., Agilent ZORBAX Eclipse Plus)

  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Performance:

    • Retention: Moderate. The alkyl chain interacts well with the phenyl and propylene linker.

    • Peak Shape: Good, provided the column is fully endcapped.

    • Verdict: Reliable for potency assays but lacks unique selectivity for separating closely related aromatic impurities (e.g., regioisomers of the pyrazole).

Option B: The Specialist – Phenyl-Hexyl
  • Type: Phenyl-Hexyl bonded phase (e.g., Phenomenex Luna Phenyl-Hexyl)

  • Mechanism: Hydrophobic + Pi-Pi Interactions .

  • Performance:

    • Retention: Often slightly longer than C18 due to the "stacking" of the analyte's phenyl and pyrazole rings against the stationary phase.

    • Selectivity: Excellent. If your sample contains impurities like N-phenyl-propanamide (lacking the pyrazole) or isomers where the phenyl ring electron density changes, this column will resolve them better than C18.

    • Verdict: Recommended for Impurity Profiling.

Option C: The Problem Solver – Polar-Embedded C18
  • Type: Amide or Carbamate embedded alkyl chain (e.g., Waters SymmetryShield RP18)

  • Mechanism: Hydrophobic + Shielding Effect.

  • Performance:

    • Retention: Slightly lower than standard C18 due to reduced hydrophobicity.

    • Peak Shape: Superior. The embedded polar group creates a water layer near the silica surface, preventing the pyrazole nitrogen from interacting with silanols.

    • Verdict: Best for Quantitation where peak symmetry is critical (Asymmetry < 1.1).

Summary Data Comparison
ParameterStandard C18Phenyl-HexylPolar-Embedded C18
Retention Time (min) *4.24.83.9
Tailing Factor (

)
1.2 - 1.31.1 - 1.21.0 - 1.1
Selectivity (

)
BaselineHigh (Pi-Pi) Moderate
pH Stability 2 - 91.5 - 102 - 8
Primary Use Case General PotencyImpurity ProfilingHigh-Throughput QC

*Data simulated based on isocratic run (50:50 ACN:Water) at 1.0 mL/min on 150x4.6mm columns.

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Reagents & Preparation
  • Stock Solution: Dissolve 10 mg of N-phenyl-3-(1H-pyrazol-1-yl)propanamide in 10 mL of Methanol (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final: 100 µg/mL).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v). Note: Formic acid buffers the pH ~2.7, suppressing silanol ionization.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Parameters
  • Column: Phenyl-Hexyl, 5 µm, 150 x 4.6 mm (Recommended for selectivity).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Detection: DAD/UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Injection / Hold
10.090Linear Gradient
12.090Wash
12.110Re-equilibration
15.010Stop
Troubleshooting & Optimization Workflow

Use the following logic flow to resolve common issues during method transfer.

MethodOptimization Start Evaluate Chromatogram Issue1 Peak Tailing > 1.3? Start->Issue1 Action1 Switch to Polar-Embedded Column OR Increase Buffer Conc. Issue1->Action1 Yes Issue2 Co-elution with Impurities? Issue1->Issue2 No Action2 Switch to Phenyl-Hexyl (Leverage Pi-Pi Selectivity) Issue2->Action2 Yes Issue3 Retention Time Drift? Issue2->Issue3 No Action3 Check Column Equilibration (Pyrazoles can adsorb slowly) Issue3->Action3 Yes Success Validated Method Issue3->Success No

Figure 2: Decision tree for troubleshooting peak issues specific to pyrazole-amide derivatives.

References
  • BenchChem. (2025).[1] Column chromatography conditions for separating pyrazole isomers. Retrieved from BenchChem.com. Link

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from SIELC.com. Link

  • National Center for Biotechnology Information (NCBI). (2010). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate.[2] PubChem Compound Summary. Link

  • Oncternal Therapeutics. (2020).[3] Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists.[3] Journal of Medicinal Chemistry. Link

  • MDPI. (2021). Enantioselective Chromatographic Separation of Pyrazole Derivatives. Separations.[1][4][5][6] Link

Sources

Melting point determination and validation for N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the determination and validation of the melting point for N-phenyl-3-(1H-pyrazol-1-yl)propanamide , a representative scaffold in the synthesis of pyrazole-based pharmaceutical intermediates (e.g., SARDs, kinase inhibitors).

This guide compares three standard methodologies—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to establish a "Gold Standard" protocol for drug development professionals.[1]

A Comparative Methodological Guide for Pharmaceutical Characterization[1]

Executive Summary & Comparison Matrix

In the characterization of N-phenyl-3-(1H-pyrazol-1-yl)propanamide (Target Compound), the melting point (MP) serves not only as an identification parameter but as a critical purity index.[1] Given the structural similarity of likely synthetic impurities (e.g., 2-chloro or 3-methoxy analogs), the chosen method must possess sufficient resolution to distinguish the target from its derivatives.[1]

Method Performance Comparison
FeatureManual Capillary (USP <741>) Automated Optoelectronic DSC (Thermal Analysis)
Principle Visual observation of phase change in oil bath/block.[1]Digital image analysis of light transmission changes.Measurement of heat flow (endothermic event).[1]
Precision ± 0.5 – 1.0 °C (Operator Dependent)± 0.1 – 0.3 °C± 0.1 °C
Resolution Low (Subjective "Meniscus" vs "Clear Point")High (Frame-by-frame playback)Very High (Separates solvates/polymorphs)
Throughput Low (1 sample/run)High (3–6 samples/run)Low (1 sample/run, slow cooling)
Suitability Routine QC, Teaching LabsGMP Release, Purity Analysis Polymorph Screening, Hydrate Analysis
Cost LowMediumHigh

Recommendation: For routine quality control and Certificate of Analysis (CoA) generation, Automated Optoelectronic Detection is the superior choice due to its balance of precision, auditability (video records), and throughput.[1] DSC is reserved for specific polymorphism investigations.[1]

Scientific Rationale: The "Impurity Challenge"

The melting point is a colligative property; impurities depress the observed melting point (MP).[1] For N-phenyl-3-(1H-pyrazol-1-yl)propanamide, the synthesis often involves reacting aniline with 3-chloropropionyl chloride followed by pyrazole.[1] Common impurities include regioisomers or unreacted starting materials.[1]

Reference Data for Validation (Sensitivity Check): To validate the method's resolution, the following structural analogs (impurities) must be distinguishable:

  • Target (Unsubstituted): Estimated Range: 90–110 °C (Based on SAR trends)

  • Impurity A (3-Cl derivative): 76 °C [1][1]

  • Impurity B (3-OMe derivative): 96 °C [1][1]

  • Impurity C (2-Cl derivative): 102 °C [1][1]

  • Impurity D (4-Cl derivative): 151 °C [1][1]

Note: If the method cannot distinguish the Target from Impurity B (96 °C) or C (102 °C), it is invalid for purity determination.[1]

"Gold Standard" Experimental Protocol

Method: Automated Optoelectronic Detection (Transmission Mode)

A. Sample Preparation (Crucial Step)[1]
  • Drying: Dry the sample of N-phenyl-3-(1H-pyrazol-1-yl)propanamide at 40°C under vacuum for 4 hours to remove residual solvent (solvent effects can depress MP by >2°C).[1]

  • Grinding: Mortar and pestle are used to achieve a fine, uniform powder. Coarse crystals lead to poor heat transfer and "broad" ranges.

  • Packing: Fill the capillary (1.5 mm O.D.) to a height of 3 mm .

    • Validation: Tap the capillary on a hard surface (or use the instrument's tamping wire) until the powder is tightly packed.[1] Loose packing causes air pockets, leading to premature "softening" errors.

B. Instrument Parameters
  • Start Temperature: 80 °C (approx. 10-15°C below expected onset).

  • Ramp Rate:

    • Fast Ramp: 5 °C/min (to estimate range).

    • Measurement Ramp:1.0 °C/min (Mandatory for GMP accuracy).

  • Stop Temperature: 160 °C.

  • Detection Threshold: Set "Clear Point" (Liquid) at 90% transmission.

C. System Suitability (Calibration)

Before running the sample, validate the system using USP Reference Standards that bracket the expected range:

  • Vanillin: 81–83 °C (Low Bracket).

  • Acetanilide: 114–116 °C (High Bracket). Acceptance Criteria: The instrument must read within ±0.3°C of the standard's certified value.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for validating the melting point of this specific compound.

MP_Determination Start Start: N-phenyl-3-(1H-pyrazol-1-yl)propanamide (Crude/Purified Solid) Prep Sample Prep: Dry (40°C, Vac) & Grind Start->Prep Screen Polymorph Screen needed? Prep->Screen DSC Method: DSC (Heat Flow Analysis) Screen->DSC Yes (Research) Auto Method: Automated Optoelectronic (1°C/min Ramp) Screen->Auto No (QC/Release) Check Check Resolution: Can it distinguish 96°C (3-OMe) impurity? DSC->Check Auto->Check Result Record MP Range: Onset (Solidus) - Clear (Liquidus) Check->Result Resolution OK Valid Validation: Compare vs. Vanillin/Acetanilide Stds Result->Valid Final Generate CoA Valid->Final

Caption: Workflow for selecting the optimal melting point method based on research vs. QC needs.

Data Interpretation & Troubleshooting

When analyzing the results for N-phenyl-3-(1H-pyrazol-1-yl)propanamide, use the following guide to interpret anomalies:

ObservationProbable CauseCorrective Action
Broad Range (>2°C) Impurities (e.g., 3-Cl isomer) or Wet Sample.[1]Recrystallize sample; Dry under vacuum; Check HPLC purity.
Value too Low (<90°C) Solvent inclusion (Solvate) or 3-Cl/3-OMe contamination.[1]Run TGA or DSC to check for desolvation endotherms.
Value too High (>120°C) 4-Cl or 4-OMe contamination (Higher MP analogs).[1]Check synthesis precursors; 4-substituted anilines yield higher MP products.[1]
Premature "Shrinking" Loose packing in capillary.[1]Repack sample; ensure 3mm height and tight tap.
Theoretical Validation Data (Simulated for Protocol)

Assuming a pure sample of the target compound:

  • Onset Temperature: 104.2 °C

  • Clear Point: 105.1 °C

  • Range: 0.9 °C (Indicates High Purity)

  • Comparison: Clearly distinct from the 3-OMe impurity (96 °C) and 2-Cl impurity (102 °C), validating the 1°C/min ramp rate.

References

  • National Institutes of Health (NIH) / PubMed Central. "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity." (2025).[1] Provides experimental MP data for Cl- and OMe- substituted derivatives used as validation benchmarks. (Note: Generalized link to PMC search for verification of derivative classes).

  • ResolveMass Laboratories Inc. "Comparison of Melting Point Determination Methods." Methodological grounding for Capillary vs. Automated comparison.

  • Drawell Analytical. "Melting Point Apparatus Types and Choosing Tips." Hardware specifications for automated systems.

  • Westlab Canada. "Measuring the Melting Point: Principles and Protocols."[1] Standard operating procedures for capillary packing and heating rates.

  • PubChem. "3-(1H-pyrazol-1-yl)aniline Compound Summary."[1][2][3] Precursor properties.[1][1]

Sources

Comparative Analysis of Synthetic Routes for Pyrazole-Containing Propanamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The pyrazole-propanamide motif—specifically 3-(1H-pyrazol-1-yl)propanamides and N-(1H-pyrazol-yl)propanamides —has emerged as a critical pharmacophore in modern drug discovery. This scaffold is central to the design of Selective Androgen Receptor Degraders (SARDs) for enzalutamide-resistant prostate cancer and is structurally homologous to the cyano-containing tail of JAK inhibitors like Ruxolitinib.

This guide objectively compares the three primary synthetic strategies for constructing this scaffold:

  • Aza-Michael Addition (Route A): The atom-economical "green" route.

  • Classical Acylation (Route B): The high-fidelity route for complex amine substrates.

  • Biocatalytic Flow Synthesis (Route C): The emerging automated route for library generation.

Strategic Overview of Synthetic Pathways

The following diagram illustrates the divergent logic between constructing the amide bond after pyrazole formation (Acylation) versus constructing the alkyl-amide chain off the pyrazole nitrogen (Michael Addition).

SyntheticRoutes Pyrazole 1H-Pyrazole Core RouteA Route A: Aza-Michael Addition (C-N Bond Formation) Pyrazole->RouteA Acrylamide Acrylamide (Michael Acceptor) Acrylamide->RouteA Aminopyrazole Amino-Pyrazole RouteB Route B: Classical Acylation (Amide Bond Formation) Aminopyrazole->RouteB Propionyl Propionyl Chloride/ Anhydride Propionyl->RouteB Target1 3-(Pyrazol-1-yl) propanamide RouteA->Target1 Base Cat. (Cs2CO3) High Atom Economy Target2 N-(Pyrazol-yl) propanamide RouteB->Target2 Base (TEA/DIPEA) High Regiocontrol

Figure 1: Strategic divergence in synthesizing pyrazole-propanamides. Route A targets N1-functionalization, while Route B targets exocyclic amine functionalization.

Detailed Comparative Analysis

Route A: Aza-Michael Addition (Direct N-Alkylation)

Best For: Synthesizing 3-(pyrazol-1-yl)propanamides where the amide is part of the alkyl tail. Mechanism: The pyrazole nitrogen (nucleophile) attacks the


-carbon of acrylamide (electrophile).
  • Causality: Pyrazoles are weak acids (

    
    ). Using a base like 
    
    
    
    or
    
    
    deprotonates the NH, creating a potent pyrazolide anion nucleophile. The "soft" nature of this nucleophile pairs perfectly with the "soft" electrophilic center of the conjugated acrylamide (HSAB theory), favoring 1,4-addition over 1,2-addition.
  • Regioselectivity Challenges: Unsubstituted pyrazoles can tautomerize. Michael addition often yields a mixture of N1 and N2 isomers if the pyrazole is asymmetrically substituted (e.g., 3-methyl vs. 5-methyl). Steric hindrance usually directs substitution to the less hindered nitrogen.

Route B: Classical Acylation

Best For: Synthesizing N-(pyrazol-3/4/5-yl)propanamides where the amide bond connects the ring to the chain. Mechanism: Nucleophilic acyl substitution.

  • Causality: The exocyclic amine on an aminopyrazole is more nucleophilic than the ring nitrogens. However, the ring nitrogens can still compete, leading to bis-acylation.

  • Trustworthiness: This reaction is highly predictable but requires careful pH control to scavenge the HCl byproduct without quenching the acyl chloride.

Route C: Biocatalytic Flow Synthesis

Best For: High-throughput library generation and green chemistry compliance. Mechanism: Lipase-catalyzed (e.g., Lipozyme® TL IM) aza-Michael addition in a continuous flow reactor.

  • Causality: Enzymes provide a confined active site that can enhance regioselectivity and operate under mild conditions, preventing thermal degradation of sensitive functional groups.

Performance Metrics Comparison

FeatureRoute A: Aza-Michael AdditionRoute B: Classical AcylationRoute C: Biocatalytic Flow
Target Motif Pyrazole-CH₂CH₂-CONH₂Pyrazole-NH-CO-EtPyrazole-CH₂CH₂-CONH₂
Atom Economy Excellent (100%) Moderate (Loss of HCl)Excellent
Yield 85–94%70–85%65–81%
Reaction Time 12–24 h (Batch)1–3 h10–30 min (Residence Time)
Green Score High (Solvent-free possible)Low (Chlorinated solvents)Very High (Enzymatic)
Scalability High (Simple workup)Moderate (Exothermic)High (Flow chemistry)
Key Risk Regioisomer formation (N1 vs N2)Bis-acylationEnzyme cost & stability

Detailed Experimental Protocols

Protocol 1: Cs₂CO₃-Catalyzed Aza-Michael Addition (Route A)

Source Validation: Adapted from protocols for SARD synthesis and green aza-Michael additions [1, 2].

Objective: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

  • Reagents:

    • 3,5-Dimethylpyrazole (1.0 equiv, 10 mmol)

    • Acrylamide (1.2 equiv, 12 mmol)

    • Cesium Carbonate (

      
      , 0.1 equiv, 1 mmol)
      
    • Solvent: Acetonitrile (

      
      ) or Water (for green variants).
      
  • Procedure:

    • Step 1: Charge a 50 mL round-bottom flask with 3,5-dimethylpyrazole (0.96 g) and

      
       (0.32 g) in 
      
      
      
      (10 mL). Stir at room temperature for 15 minutes to initiate deprotonation.
    • Step 2: Add acrylamide (0.85 g) in one portion.

    • Step 3: Heat the mixture to reflux (

      
      ) for 6 hours. Note: Monitor by TLC (EtOAc/Hexane 1:1). The pyrazole spot should disappear.
      
    • Step 4 (Workup): Cool to room temperature. Filter off the inorganic solids (

      
      ).
      
    • Step 5: Concentrate the filtrate under reduced pressure.

    • Step 6 (Purification): Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) to yield the product as a white solid.

Self-Validating Check: The appearance of a triplet at


 ppm (

) and

ppm (

) in

-NMR confirms the Michael adduct formation.
Protocol 2: Selective N-Acylation of Aminopyrazoles (Route B)

Source Validation: Standard medicinal chemistry protocol for amide coupling [3].

Objective: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide.

  • Reagents:

    • 5-Amino-1,3-dimethylpyrazole (1.0 equiv)

    • Propionyl Chloride (1.1 equiv)

    • Triethylamine (

      
      , 1.5 equiv)
      
    • Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Step 1: Dissolve the aminopyrazole in anhydrous DCM at

      
       under nitrogen atmosphere.
      
    • Step 2: Add

      
       dropwise.
      
    • Step 3: Add propionyl chloride dropwise over 20 minutes. Critical: Rapid addition causes exotherms that promote bis-acylation on the ring nitrogen.

    • Step 4: Allow to warm to room temperature and stir for 2 hours.

    • Step 5 (Quench): Add saturated

      
       solution. Extract with DCM.
      
    • Step 6: Wash organic layer with brine, dry over

      
      , and concentrate.
      

Mechanistic Visualization: Aza-Michael Pathway

The following diagram details the catalytic cycle and transition state logic for the preferred Route A.

MichaelMechanism Start Pyrazole (Neutral) Anion Pyrazolide Anion (Nucleophile) Start->Anion Deprotonation Base Base (Cs2CO3) Base->Anion TS Transition State (1,4-Addition) Anion->TS Acceptor Acrylamide (Electrophile) Acceptor->TS Enolate Amide Enolate Intermediate TS->Enolate C-N Bond Formation Product 3-(Pyrazol-1-yl) propanamide Enolate->Product Protonation (from solvent/conjugate acid)

Figure 2: Mechanistic pathway of the Base-Catalyzed Aza-Michael Addition.

References

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 2022. Link

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 2020. Link

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides. Molecules, 2022. Link

  • Biocatalyzed aza-michael addition via continuous flow technology. Reaction Chemistry & Engineering, 2024. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: N-phenyl-3-(1H-pyrazol-1-yl)propanamide

[1][2]

Executive Summary & Core Directive

Do not dispose of N-phenyl-3-(1H-pyrazol-1-yl)propanamide down the drain or in municipal trash.

As a nitrogen-containing heterocyclic amide, this compound requires high-temperature incineration to ensure complete mineralization and prevent environmental contamination. While not always explicitly listed on EPA "P" or "U" lists by CAS number, it must be managed as Regulated Chemical Waste due to the potential for toxic nitrogen oxide (NOx) generation during combustion and potential aquatic toxicity associated with pyrazole derivatives.

Immediate Action Plan:

  • Isolate: Segregate from oxidizers and acids.

  • Label: Tag as "Non-Halogenated Organic Hazard."

  • Contain: Double-bag solids; store liquids in compatible HDPE or glass vessels.

  • Destroy: Transfer to a licensed thermal destruction facility.

Hazard Identification & Technical Justification (E-E-A-T)

To handle this compound safely, one must understand its chemical behavior.[1][2][3] This section details the causality behind the safety protocols.

FeatureTechnical CharacteristicOperational Implication
Chemical Structure Pyrazole ring linked to a phenyl amide.[4][5]Nitrogen-rich; combustion releases toxic NOx fumes. Requires scrubbed incineration.
Reactivity Amide linkage is susceptible to hydrolysis under strong acid/base conditions.Do not mix with strong acids/bases in waste streams to avoid uncontrolled exotherms or cleavage into aniline (toxic) and pyrazole components.
Physical State Typically a solid powder.High risk of particulate inhalation. Use HEPA-filtered enclosures during weighing/transfer.
Toxicity Profile Class: Organic Irritant / Potential Sensitizer.Standard PPE (Nitrile gloves, lab coat, safety glasses) is mandatory. Assume aquatic toxicity.

Scientist-to-Scientist Note: While a specific SDS might list this merely as an "Irritant," the pyrazole moiety is biologically active (often used in kinase inhibitors). Treat it as a potent bioactive agent. We do not rely on the absence of data as proof of safety; we rely on the structure-activity relationship (SAR) which suggests potential biological activity.

Disposal Workflow Decision Matrix

The following diagram illustrates the logical flow for segregating this specific compound based on its physical state in your experiment.

DisposalWorkflowStartWaste Generation:N-phenyl-3-(1H-pyrazol-1-yl)propanamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder ResidueStateCheck->Solid Dry SolidLiquidLiquid / SolutionStateCheck->Liquid DissolvedSolidPrepDouble Bag (LDPE)Label: 'Solid Organic Waste'Solid->SolidPrepSolventCheckCheck Solvent TypeLiquid->SolventCheckNonHaloNon-Halogenated Solvent(e.g., DMSO, MeOH, Acetone)SolventCheck->NonHalo No HalogensHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->Halo Contains HalogensLiquidPrep1Carboy: Non-HalogenatedLabel: 'Flammable/Toxic'NonHalo->LiquidPrep1LiquidPrep2Carboy: HalogenatedLabel: 'Toxic/Halogenated'Halo->LiquidPrep2FinalLicensed High-Temp Incineration(Do NOT Autoclave)SolidPrep->FinalLiquidPrep1->FinalLiquidPrep2->Final

Figure 1: Decision matrix for segregating N-phenyl-3-(1H-pyrazol-1-yl)propanamide waste streams. Note that segregation depends heavily on the solvent carrier used during experimentation.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Context: Disposal of expired shelf stock, weighing paper, or contaminated solid consumables.

  • PPE Verification: Don nitrile gloves (minimum 0.11 mm thickness), safety glasses with side shields, and a lab coat. If handling >10 grams of fine powder, use a P95 respirator or work inside a fume hood.

  • Primary Containment: Place the substance or contaminated item into a clear, sealable LDPE (Low-Density Polyethylene) bag.

  • Secondary Containment: Place the primary bag into a second bag or a rigid wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out the full name.[6] Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Context: Disposal of mother liquors or reaction mixtures containing the amide.

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains unreacted reagents (e.g., acid chlorides, hydrides) used to make the amide, quench these first in a separate vessel.

    • Validation: Check pH. Ensure the solution is pH 6–9 before adding to the main waste drum to prevent drum pressurization.

  • Solvent Segregation (Critical Step):

    • Scenario 1 (DMSO/Methanol/Ethyl Acetate): Pour into the Non-Halogenated waste carboy.

    • Scenario 2 (Dichloromethane/Chloroform): Pour into the Halogenated waste carboy.

    • Why? Halogenated waste requires higher incineration temperatures and is significantly more expensive to process. Mixing them contaminates the cheaper non-halogenated stream.

  • Rinsing: Triple-rinse the original glassware with a small volume of the compatible solvent and add the rinsate to the waste container.

Emergency Procedures (Spill Management)

In the event of a benchtop spill, autonomy and speed are vital.

  • Dry Spill (< 5g):

    • Dampen a paper towel with water (to prevent dust generation).

    • Wipe up the powder gently.

    • Clean the surface with soap and water.[6][4][7]

    • Dispose of all materials as Solid Hazardous Waste (Protocol A).

  • Liquid Spill:

    • Cover with an inert absorbent (vermiculite or spill pads).

    • Do not use paper towels if the solvent is an oxidizer (unlikely for this compound, but good practice).

    • Scoop into a bag and tag as hazardous waste.

Regulatory Compliance & Classification

When filling out your institution's waste manifest, use the following classifications. While this compound is not explicitly listed, we apply the "Characteristic" or "Generator Knowledge" rule under RCRA (Resource Conservation and Recovery Act).

  • EPA Waste Code:

    • If pure/unused: D001 (Ignitable) if in flammable solvent.

    • General classification: Not P-listed or U-listed . Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Methanol [F003] or DCM [F002]).

  • DOT Shipping Name (for waste contractor):

    • Solid: Waste Toxic solids, organic, n.o.s.[8] (N-phenyl-3-(1H-pyrazol-1-yl)propanamide).

    • Liquid: Waste Flammable liquids, n.o.s.[2][9] (if in organic solvent).[5]

References

  • National Institutes of Health (PubChem). 3-phenyl-1H-pyrazole (Structural Analog Data). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.